3-Chloro-5-(pentafluorosulfur)phenol
Description
BenchChem offers high-quality 3-Chloro-5-(pentafluorosulfur)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-5-(pentafluorosulfur)phenol including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-chloro-5-(pentafluoro-λ6-sulfanyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF5OS/c7-4-1-5(13)3-6(2-4)14(8,9,10,11)12/h1-3,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIWGKYDQIVQNPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1S(F)(F)(F)(F)F)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901215910 | |
| Record name | (OC-6-21)-(3-Chloro-5-hydroxyphenyl)pentafluorosulfur | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901215910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1240257-43-5 | |
| Record name | (OC-6-21)-(3-Chloro-5-hydroxyphenyl)pentafluorosulfur | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1240257-43-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (OC-6-21)-(3-Chloro-5-hydroxyphenyl)pentafluorosulfur | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901215910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Strategic Utilization of 3-Chloro-5-(pentafluorosulfur)phenol in Fragment-Based Drug Design
[1]
12Part 1: Executive Summary
In the high-stakes arena of lead optimization, the pentafluorosulfanyl (
This 1,3,5-trisubstituted benzene derivative represents a strategic "privileged structure" for medicinal chemists.[2] It combines the metabolic blockade of a chlorine atom, the hydrogen-bonding capability of a phenol, and the lipophilic bulk of the
Part 2: Chemical Architecture & Physicochemical Profiling[2]
The Advantage
The
| Property | Trifluoromethyl ( | Pentafluorosulfanyl ( | tert-Butyl ( | Impact on Drug Design |
| Hammett | 0.54 | 0.68 | -0.20 | |
| Lipophilicity ( | 0.88 | 1.51 | 1.98 | |
| Geometry | Tetrahedral | Octahedral | Tetrahedral | |
| Bond Stability | High | High | Moderate |
The 1,3,5-Substitution Pattern
The specific arrangement of 3-Chloro-5-(pentafluorosulfur)phenol is non-trivial.[2]
-
Metabolic Blockade: The 3- and 5-positions are metabolically vulnerable in simple phenols. Blocking one with
and the other with forces metabolism to the sterically hindered 2- or 6-positions, or the electron-deficient 4-position, significantly increasing metabolic half-life ( ).[2] -
pKa Modulation: The cumulative electron-withdrawing effect of
( ) and ( ) drastically increases the acidity of the phenolic hydroxyl.[1]
Quantitative Profile
Data estimated based on substituent constants and structural analogs.
| Descriptor | Value | Notes |
| Molecular Weight | 254.61 g/mol | Ideal for fragment-based design (Rule of 3 compliant). |
| cLogP | ~3.8 - 4.2 | Highly lipophilic; requires polar handles (like OH) for solubility.[1] |
| pKa (Acidic) | 7.8 ± 0.3 | Enhances solubility at physiological pH; strengthens H-bond donation.[1] |
| Topological Polar Surface Area (TPSA) | 20.2 Ų | Excellent for blood-brain barrier (BBB) penetration.[1][2] |
| H-Bond Donors/Acceptors | 1 / 3 | (1 OH donor; F and O as weak acceptors).[1] |
Part 3: Synthetic Accessibility & Experimental Protocols
Direct electrophilic halogenation of 3-(pentafluorosulfanyl)phenol typically yields the 2- or 4-isomer due to the ortho/para directing nature of the hydroxyl group. To achieve the 3-chloro-5-substituted pattern, a directed nucleophilic aromatic substitution (
The following protocol is adapted from the work of Beier et al. (2016) , utilizing 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene as a divergent intermediate.
Experimental Protocol: Synthesis of 3-Chloro-5-(pentafluorosulfur)phenol
Phase 1: Preparation of the Phenol Scaffold (
)
Objective: Convert 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene to 3-nitro-5-(pentafluorosulfur)phenol.
-
Reagents: 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene (1.0 eq), KOH (2.5 eq), DMSO/Water (9:1).
-
Procedure:
-
Dissolve the substrate in DMSO/Water.
-
Add powdered KOH slowly at 0°C.
-
Heat to 60°C for 4 hours. Monitor by TLC or
NMR (shift of signal). -
Workup: Acidify with 1M HCl to pH 2. Extract with Ethyl Acetate (
). Wash organic layer with brine, dry over .[2][3][4] -
Yield: Expect ~85-90% of 3-nitro-5-(pentafluorosulfur)phenol .[3]
-
Phase 2: Reduction of the Nitro Group
Objective: Convert the nitro group to an aniline handle.
-
Reagents: Iron powder (Fe), Ammonium Chloride (
), Ethanol/Water (3:1).[1][2] -
Procedure:
-
Suspend the nitrophenol from Phase 1 in Ethanol/Water.
-
Add Fe powder (5 eq) and
(5 eq).[2] -
Reflux at 80°C for 2 hours.
-
Filtration: Filter hot through Celite to remove iron residues.
-
Isolation: Concentrate filtrate. The product, 3-amino-5-(pentafluorosulfur)phenol , is prone to oxidation; proceed immediately to Phase 3.[2]
-
Phase 3: Sandmeyer Chlorination
Objective: Replace the amino group with chlorine to secure the 1,3,5 pattern.[1][2]
-
Reagents: Sodium Nitrite (
), Copper(I) Chloride ( ), conc. HCl. -
Procedure:
-
Diazotization: Dissolve the aniline in conc. HCl at 0°C. Dropwise add
(1.1 eq) in water, maintaining temperature < 5°C. Stir for 30 min. -
Substitution: Prepare a solution of
(1.2 eq) in conc. HCl. Slowly add the diazonium salt solution to the copper solution at 0°C. -
Allow to warm to room temperature, then heat to 60°C for 1 hour to ensure
evolution is complete. -
Purification: Extract with Dichloromethane. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
-
Final Product: 3-Chloro-5-(pentafluorosulfur)phenol .
-
Part 4: Visualization & Logic Mapping[2]
Structure-Property Relationship (SPR) Map
This diagram illustrates how the specific structural features of the molecule translate into medicinal chemistry properties.[1]
Caption: Structure-Property Relationship (SPR) mapping the chemical features of the scaffold to key drug design parameters.
Synthetic Workflow Logic
The following flowchart visualizes the critical decision points in the synthesis, highlighting the necessity of the "Fluorodenitration" route over direct halogenation.
Caption: Step-by-step synthetic pathway contrasting the successful Sandmeyer route against the regiochemically flawed direct halogenation.
Part 5: Application in Drug Design (Case Studies)
Bioisosteric Replacement
The
-
Case: In kinase inhibitors where a phenol binds to the hinge region or an allosteric pocket (e.g., DFG-out conformation).[1][2]
-
Effect: Replacing a
group with often increases potency due to better filling of hydrophobic sub-pockets, while the enhanced lipophilicity improves membrane permeability.[2] The chlorine atom prevents oxidative metabolism at the sensitive meta-position.
Improving Metabolic Stability
Many lead compounds fail due to rapid Phase I metabolism (hydroxylation) on the phenyl ring.[1]
-
Mechanism: The high electron deficiency of the 3-Chloro-5-SF5-phenol ring deactivates the aromatic system toward CYP450-mediated oxidation (which prefers electron-rich systems).
-
Outcome: This scaffold effectively "armors" the aromatic ring, forcing metabolism to occur on softer spots of the drug molecule or slowing clearance significantly.
References
-
Beier, P. et al. (2016).[1][2] "Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene". Beilstein Journal of Organic Chemistry, 12, 192–197.[2][5]
-
Savoie, P. R.[2][6] & Welch, J. T. (2015).[2][6] "Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds". Chemical Reviews, 115(2), 1130–1190.[2]
-
Altman, R. A. et al. (2006).[1][2] "Pentafluorosulfanyl-substituted benzenes: a new class of versatile building blocks". Journal of Organic Chemistry, 71(19), 7238–7245.[2]
-
PubChem. (2025).[7] "3-Chloro-5-fluorophenol (Analogous Structure Data)". National Library of Medicine. [2]
-
Meanwell, N. A. (2018).[1][2] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design". Journal of Medicinal Chemistry, 61(14), 5822–5880.[2] [2]
Sources
- 1. Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. CN104961629A - Synthetic method of pentafluorophenol - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. New methodologies for the preparation of (pentafluorosulfanyl)benzenes | Petr Beier Group [beier.group.uochb.cz]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 3-(Trifluoromethyl)phenol | C7H5F3O | CID 7376 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Electronic Effects of the Pentafluorosulfanyl Group on Phenol Rings
Executive Summary
The pentafluorosulfanyl group (
This guide details the electronic perturbations, acidity modulation (
Part 1: The Electronic Architecture
The
Comparative Electronic Parameters
The following table contrasts the
Table 1: Electronic and Steric Parameters of Phenol Substituents
| Substituent | Hansch | ||||
| -H | 0.00 | 0.00 | 0.00 | 0.00 | 0.00 |
| -F | 0.06 | 0.34 | 0.52 | -0.34 | 0.14 |
| -CF | 0.54 | 0.43 | 0.41 | 0.13 | 0.88 |
| -SF | 0.68 | 0.61 | 0.55 | 0.13 | 1.23 |
| -NO | 0.78 | 0.71 | 0.63 | 0.15 | -0.28 |
Data Sources: Hansch et al. (1991); Sheppard (1962).
Mechanism of Action[3][4]
-
Inductive Withdrawal (
): The high electronegativity of the five fluorine atoms creates a strong dipole, pulling electron density through the -framework. This is the dominant effect. -
Resonance (
): Unlike the nitro group, which withdraws electrons via -conjugation, accepts electron density into low-lying orbitals (negative hyperconjugation). This stabilizes the phenoxide anion without demanding coplanarity, maintaining the group's steric bulk.
Visualization: Electronic Vector Map
The following diagram illustrates the competing and reinforcing vectors of the
Figure 1: Vector map showing the electronic and steric influence of the SF5 substituent on the phenol ring.
Part 2: Impact on Phenolic Acidity ( )
The acidity of a phenol is a direct proxy for the stability of its conjugate base (phenoxide). The
Comparison Data
-
4-Fluorophenol: 9.89
-
4-(Trifluoromethyl)phenol: 8.68
-
4-(Pentafluorosulfanyl)phenol: 8.08 ± 0.13 [1]
Interpretation:
The
Part 3: Physicochemical Implications[7]
"Super-Lipophilicity"
The
-
= 1.23 vs
= 0.88 . -
Impact: Replacing a
group with on a phenol scaffold typically increases the by ~0.4–0.6 units. This enhances membrane permeability but may increase non-specific binding if not balanced by polar groups.
Metabolic Stability
The
-
Steric Bulk: The
group has a van der Waals volume ( ) of ~47 ų, comparable to a tert-butyl group. -
Metabolic Blocking: When placed at the para position of a phenol, the
group effectively blocks metabolic oxidation (e.g., by CYP450 enzymes) at that site, prolonging the half-life of the drug candidate.
Part 4: Synthetic Methodologies
Synthesis of
Protocol: Oxidative Fluorination of Aryl Disulfides
This method converts a thiol or disulfide precursor into the
Prerequisites:
-
Reagents: Silver(II) fluoride (
) or gas (diluted). -
Solvent: Fluorotrichloromethane (
) or anhydrous acetonitrile. -
Safety:
and are potent oxidizers. Use Teflon/FEP vessels.
Step-by-Step Workflow:
-
Precursor Preparation: Synthesize the bis(4-hydroxyphenyl) disulfide. Protect the phenol hydroxyl group (e.g., as an acetate or methyl ether) to prevent side reactions during fluorination.
-
Reaction: 4-mercaptophenol + Ac
O 4-(acetylthio)phenyl acetate.
-
-
Oxidative Fluorination (The Sheppard Method):
-
Dissolve the protected disulfide (1.0 eq) in dry
in a Teflon reactor. -
Add
(excess, typically 6-8 eq) slowly at 0°C to control the exotherm. -
Heat the mixture to reflux (approx. 40°C) for 1–3 hours.
-
Mechanism: The disulfide bond cleaves, forming an intermediate
, which is further oxidized to .
-
-
Workup & Isolation:
-
Filter off the silver salts (AgF).
-
Evaporate the solvent to yield the protected
-phenol.
-
-
Deprotection:
-
Hydrolyze the ester/ether protecting group using mild base (
in ) or (for methyl ethers). -
Acidify to pH ~4 to precipitate the free 4-(pentafluorosulfanyl)phenol.
-
Visualization: Synthetic Decision Tree
Figure 2: Synthetic workflow comparing the classic oxidative fluorination (Route A) vs. modern radical additions (Route B).
Part 5: References
-
Sheppard, W. A. (1962).[3][4] "The Electrical Effect of the Sulfur Pentafluoride Group." Journal of the American Chemical Society, 84(16), 3072–3076. Link
-
Hansch, C., et al. (1991).[5] "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews, 91(2), 165–195. Link
-
Savoie, P. R., & Welch, J. T. (2015).[6] "Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds." Chemical Reviews, 115(2), 1130–1190. Link
-
LookChem. (2025). "4-(Pentafluorosulfanyl)phenol Product Properties and pKa Data." Link
-
Cornella, J., et al. (2021).[7] "Validation of Arylphosphorothiolates as Convergent Substrates for Ar-SF4Cl and Ar-SF5 Synthesis." Synthesis, 53, 4308–4312.[6][7] Link
Sources
Lipophilicity and hydrophobicity of 3-Chloro-5-(pentafluorosulfur)phenol
An In-Depth Technical Guide to the Lipophilicity and Hydrophobicity of 3-Chloro-5-(pentafluorosulfur)phenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the lipophilicity and hydrophobicity of 3-Chloro-5-(pentafluorosulfur)phenol, a molecule of significant interest in medicinal chemistry. Lipophilicity, a critical physicochemical parameter, profoundly influences a compound's pharmacokinetic and pharmacodynamic profiles, governing its absorption, distribution, metabolism, and excretion (ADME). This document delves into the theoretical underpinnings of lipophilicity, focusing on the unique contributions of the chloro-, hydroxyl-, and, most notably, the pentafluorosulfur (SF₅) functional groups. We present detailed protocols for both computational prediction and experimental determination of the octanol-water partition coefficient (LogP), offering field-proven insights into methodological choices. The guide aims to equip researchers with the foundational knowledge and practical methodologies required to accurately assess and interpret the lipophilic character of this and related novel chemical entities.
Introduction: The Critical Role of Lipophilicity in Drug Design
In the landscape of modern drug discovery, the adage "structure dictates function" is paramount. However, a molecule's journey from a promising candidate to a therapeutic agent is governed by more than just its interaction with a biological target. Its ability to navigate the complex biological milieu—to be absorbed, distribute to the site of action, remain stable long enough to exert its effect, and then be cleared—is critically dependent on its physicochemical properties. Among these, lipophilicity stands out as a master variable.
Lipophilicity is the affinity of a molecule for a lipophilic (fat-like) environment. It is most commonly quantified by the partition coefficient (P) between n-octanol and water, expressed in its logarithmic form, LogP.[1] A compound's LogP value provides a powerful, albeit simplified, surrogate for its behavior at the interface of aqueous and lipid biological phases, such as the gastrointestinal fluid and the cell membrane.
This guide focuses on the lipophilic character of 3-Chloro-5-(pentafluorosulfur)phenol . This molecule is a compelling subject due to its unique combination of functional groups:
-
A phenol core, which is ionizable and can engage in hydrogen bonding.
-
A chloro substituent, a common halogen in drug molecules that typically increases hydrophobicity.[2][3]
-
A pentafluorosulfur (SF₅) group , an emerging and highly valued functional group in medicinal chemistry.
The SF₅ group is often dubbed a "super-trifluoromethyl group" or "super-CF₃" because it is more lipophilic and more strongly electron-withdrawing than the already potent trifluoromethyl (CF₃) group.[4][5][6][7] Despite its high electronegativity, the SF₅ group significantly increases the lipophilicity of a molecule, a feature that can enhance membrane permeability and metabolic stability.[8][9] Understanding how to quantify the lipophilicity imparted by this powerful group is therefore essential for its rational deployment in drug design.
Theoretical Framework: Deconstructing Molecular Lipophilicity
The overall lipophilicity of 3-Chloro-5-(pentafluorosulfur)phenol is a composite of the contributions from each of its constituent parts. A logical relationship exists where the molecular structure and its functional groups determine the overall lipophilic character, which in turn influences its pharmacokinetic profile.
Caption: Conceptual overview of factors influencing lipophilicity and its impact.
LogP vs. LogD: A Critical Distinction for Ionizable Compounds
For a non-ionizable molecule, LogP is a constant. However, for a compound like phenol with an acidic hydroxyl group, the overall partitioning behavior is pH-dependent. At physiological pH (~7.4), a fraction of the phenol will exist as the more water-soluble phenolate anion.[10] This necessitates the use of the distribution coefficient (LogD) , which accounts for the partitioning of all species (ionized and non-ionized) at a given pH.
LogD = log₁₀ ([Compound]ₒ꜀ₜₐₙₒₗ / ([Compound]ₐᵩᵤₑₒᵤₛ + [Compound⁻]ₐᵩᵤₑₒᵤₛ))
For an acidic compound, the relationship between LogD, LogP, and pKa is: LogD = LogP - log₁₀(1 + 10^(pH - pKa))
Understanding this relationship is vital, as LogD₇.₄ is often a more relevant predictor of in vivo behavior than the LogP of the neutral molecule alone.
Substituent Hydrophobicity Contributions (π)
The Hansch hydrophobicity constant, π, quantifies the contribution of a substituent to a molecule's LogP relative to a hydrogen atom.
-
Chloro Group (Cl): The π value for a meta-chloro substituent on a benzene ring is approximately +0.71 . This positive value indicates a significant increase in lipophilicity.[11]
-
Pentafluorosulfur Group (SF₅): The SF₅ group is a powerful hydrophobic contributor. Its π value is approximately +1.51 , which is substantially higher than that of the trifluoromethyl (CF₃) group (π ≈ +1.09).[7] This highlights its exceptional capacity to increase lipophilicity.
Quantitative Assessment I: Computational Prediction
In the early stages of drug discovery, before a compound is synthesized, computational (in silico) methods are invaluable for predicting LogP.[12][13] These models use algorithms based on atomic contributions, fragment-based methods, or whole-molecule properties.
While no experimental LogP value for 3-Chloro-5-(pentafluorosulfur)phenol is publicly available, we can estimate it and compare it with related structures. A simple additive model using phenol as the parent structure (LogP ≈ 1.48) suggests:
LogP_est ≈ LogP_phenol + π_meta-Cl + π_meta-SF₅ LogP_est ≈ 1.48 + 0.71 + 1.51 = 3.70
This estimation provides a baseline hypothesis for the compound's lipophilicity. The table below compares computationally predicted LogP values for related molecules, illustrating the impact of the different substituents.
| Compound | Molecular Formula | Predicted LogP | Prediction Method/Source |
| Phenol | C₆H₆O | 1.48 | Experimental Average |
| 3-Chlorophenol | C₆H₅ClO | 2.19 | Experimental Average |
| 3-Chloro-5-fluorophenol | C₆H₄ClFO | 3.1 | XLogP3[14] |
| 3-Chloro-5-(trifluoromethoxy)phenol | C₇H₄ClF₃O₂ | 2.94 | ChemScene (Calculated)[15] |
| 3-Chloro-5-(pentafluorosulfur)phenol | C₆H₄ClF₅OS | ~3.70 | Hansch π Estimation |
This table clearly demonstrates the trend of increasing lipophilicity with the addition of halogenated substituents, with the SF₅ group expected to provide the largest contribution.
Quantitative Assessment II: Experimental Determination
Experimental measurement remains the gold standard for determining LogP and LogD.[1] The two most widely accepted methods are the Shake-Flask technique and methodologies based on High-Performance Liquid Chromatography (HPLC).
Protocol 1: The Shake-Flask Method (Reference Method, based on OECD 107)
This method directly measures the concentration of the solute in both the n-octanol and aqueous phases after they have reached equilibrium. It is considered the most accurate and reliable method when performed correctly.
Caption: The Shake-Flask experimental workflow for LogP determination.
Step-by-Step Methodology:
-
Preparation of Phases:
-
Prepare a suitable aqueous buffer (e.g., phosphate buffer, pH 7.4 for LogD measurement).
-
In a large vessel, combine n-octanol and the aqueous buffer in a 1:1 ratio. Shake vigorously for 24 hours to ensure mutual saturation. Allow the phases to separate completely.
-
Scientist's Rationale: Pre-saturation is the most critical step to ensure thermodynamic consistency. Using non-saturated solvents will lead to volume changes during the experiment and inaccurate results, as the solvents partition into each other.
-
-
Test Compound Preparation:
-
Accurately weigh the 3-Chloro-5-(pentafluorosulfur)phenol and dissolve it in the pre-saturated n-octanol to create a stock solution of known concentration (e.g., 1 mg/mL).
-
Scientist's Rationale: Given the estimated high LogP, the compound will be significantly more soluble in the organic phase. Starting with the compound in the octanol phase minimizes the amount of undissolved solid at the interface.
-
-
Partitioning:
-
In a glass centrifuge tube, add a precise volume of the pre-saturated aqueous buffer and the pre-saturated n-octanol containing the test compound (e.g., 5 mL of each).
-
Seal the tube and shake vigorously at a constant temperature (e.g., 25 °C) for 1-2 hours.
-
Scientist's Rationale: Vigorous shaking increases the interfacial surface area, accelerating the achievement of partitioning equilibrium. A constant temperature is crucial as the partition coefficient is temperature-dependent.
-
-
Phase Separation:
-
Centrifuge the tube at a moderate speed (e.g., 2000 x g) for 15-30 minutes to ensure a clean separation of the two phases.
-
Scientist's Rationale: Centrifugation is a self-validating step that breaks any micro-emulsions that may have formed during shaking. A sharp, clear interface is mandatory for accurate sampling.
-
-
Analysis:
-
Carefully withdraw a known volume from the center of each phase, avoiding the interface.
-
Quantify the concentration of the compound in both the n-octanol and aqueous aliquots using a validated analytical method, such as HPLC with UV detection.[16] A calibration curve must be prepared for quantification in each matrix.
-
Scientist's Rationale: Analyzing both phases provides a cross-check and helps in calculating mass balance, ensuring the compound did not degrade or adsorb to the vessel walls.
-
-
Calculation:
-
Calculate the partition coefficient P as the ratio of the concentration in the n-octanol phase (Cₒ꜀ₜ) to the concentration in the aqueous phase (Cₐᵩ).
-
The LogP (or LogD) is the base-10 logarithm of this ratio.
-
Protocol 2: The HPLC-Based Method (High-Throughput, based on OECD 117)
This indirect method correlates a compound's retention time on a reversed-phase HPLC column with the known LogP values of a set of standard compounds. It is significantly faster than the shake-flask method.[17][18]
Step-by-Step Methodology:
-
System Setup:
-
Use a reversed-phase HPLC system with a C18 or ODS (octadecylsilane) column.
-
The mobile phase is typically a mixture of an aqueous buffer and an organic modifier like methanol or acetonitrile. The analysis is performed isocratically (constant mobile phase composition).
-
Scientist's Rationale: The nonpolar C18 stationary phase mimics the lipophilic n-octanol environment. A compound's retention time is a function of its partitioning between this stationary phase and the polar mobile phase.
-
-
Calibration:
-
Select a set of 5-7 standard compounds with well-established LogP values that bracket the expected LogP of the test compound.
-
Inject each standard individually and record its retention time (tᵣ).
-
Calculate the retention factor, k, for each standard: k = (tᵣ - t₀) / t₀ , where t₀ is the column dead time (void volume time).
-
Scientist's Rationale: The retention factor k, not the raw retention time, is the correct measure of partitioning as it normalizes for system variables like flow rate and column dimensions.
-
-
Generating the Calibration Curve:
-
Plot the log(k) values of the standards against their known LogP values.
-
Perform a linear regression to obtain a calibration equation of the form: LogP = m * log(k) + c .
-
Scientist's Rationale: A strong linear correlation (R² > 0.98) is a self-validating check that the chosen standards and chromatographic conditions are appropriate for modeling the partitioning process.
-
-
Analysis of Test Compound:
-
Inject the 3-Chloro-5-(pentafluorosulfur)phenol under the identical HPLC conditions used for the standards.
-
Determine its retention time and calculate its log(k) value.
-
-
LogP Determination:
-
Interpolate the log(k) value of the test compound into the linear regression equation to calculate its LogP.
-
Discussion: Implications for Drug Development
The estimated high LogP value of ~3.7 for 3-Chloro-5-(pentafluorosulfur)phenol places it in a lipophilic region of chemical space. This has several important implications for its potential as a drug candidate:
-
High Membrane Permeability: High lipophilicity generally correlates with good passive diffusion across cell membranes, suggesting potentially excellent oral absorption and tissue distribution.[8]
-
Low Aqueous Solubility: A significant trade-off for high lipophilicity is often poor aqueous solubility. This can pose major challenges for formulation and may limit bioavailability despite good permeability.
-
Increased Metabolic Liability: While the SF₅ group itself is metabolically robust, high lipophilicity can lead to increased interaction with metabolic enzymes like Cytochrome P450s.
-
Potential for Off-Target Effects: Highly lipophilic compounds have a greater tendency to bind non-specifically to proteins (e.g., plasma proteins like albumin) and lipids, which can reduce the free concentration of the drug available to act on its target and may lead to toxicity.
Therefore, while the SF₅ group is an excellent tool for increasing potency or modulating other properties, its strong impact on lipophilicity must be carefully balanced by medicinal chemists through molecular design to maintain an overall "drug-like" profile.
Conclusion
3-Chloro-5-(pentafluorosulfur)phenol is a molecule defined by a high degree of lipophilicity, driven primarily by the powerful hydrophobic character of the pentafluorosulfur group. Its LogP value, estimated to be in the range of 3.5-4.0, suggests excellent membrane permeability but also flags potential risks related to low solubility and non-specific binding. Accurate characterization of this property is non-negotiable for any drug development program. This guide has outlined the essential theoretical considerations and provided robust, validated protocols for both the computational and experimental assessment of its lipophilicity. By applying these principles and methodologies, researchers can make informed decisions in the design and optimization of novel therapeutics incorporating the unique and potent SF₅ moiety.
References
- The Pentafluorosulfanyl Group (SF5) - Rowan.
- Pentafluorosulfanyl (SF5) technology - Melius Organics.
- Improving LogP Prediction of Chemical Compounds for Drug Development by a Novel Graph CNN Design - IEEE Xplore.
- Environmental properties of pentafluorosulfanyl compounds: physical properties and photodegrad
- Hydrophobicity of the Pentafluorosulfanyl Group in Side Chains of Polymethacrylates by Evaluation with Surface Free Energy and Neutron Reflectivity - PubMed.
- Investigating the scope of the pentafluorosulfanyl group in medicinal chemistry - Figshare.
- SF5-containing building blocks - Enamine.
- SF5-Containing Building Blocks - Pharmaceutical Business review.
- Adsorption of Phenols on Carbonaceous Materials of Various Origins but of Similar Specific Surface Areas - MDPI.
- LogP—Making Sense of the Value - ACD/Labs.
- Effect of phenol and halogenated phenols on energy transfer reactions of r
- Values of logP and logk for the Test Compounds Used in This Study - ResearchG
- Phenol - Wikipedia.
- Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System.
- Determination of the hydrophobicity of organic compounds measured as logP(o/w)
- 3-Chloro-5-fluorophenol | C6H4ClFO | CID 2773713 - PubChem.
- 1017778-52-7 | 3-Chloro-5-(trifluoromethoxy)phenol - ChemScene.
- Relationships of halogen and hydrophilic substituents in a set of 230...
- Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry - Beilstein Journals.
Sources
- 1. acdlabs.com [acdlabs.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. sussex.figshare.com [sussex.figshare.com]
- 5. SF5-containing building blocks - Enamine [enamine.net]
- 6. SF5-Containing Building Blocks - Pharmaceutical Business review [pharmaceutical-business-review.com]
- 7. BJOC - Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry [beilstein-journals.org]
- 8. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]
- 9. Environmental properties of pentafluorosulfanyl compounds: physical properties and photodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phenol - Wikipedia [en.wikipedia.org]
- 11. Effect of phenol and halogenated phenols on energy transfer reactions of rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Improving LogP Prediction of Chemical Compounds for Drug Development by a Novel Graph CNN Design | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 13. mdpi.com [mdpi.com]
- 14. 3-Chloro-5-fluorophenol | C6H4ClFO | CID 2773713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. chemscene.com [chemscene.com]
- 16. agilent.com [agilent.com]
- 17. researchgate.net [researchgate.net]
- 18. Determination of the hydrophobicity of organic compounds measured as logP(o/w) through a new chromatographic method - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Chloro-5-(pentafluorosulfur)phenol as a bioisostere for trifluoromethyl phenols
A Technical Guide to the "Super-Trifluoromethyl" Scaffold in Drug Design
Executive Summary
In the optimization of lead compounds, the trifluoromethyl group (
This guide analyzes 3-Chloro-5-(pentafluorosulfur)phenol , a high-value scaffold that combines the lipophilic bulk of the
Part 1: Molecular Architecture & Physicochemical Profile
The vs. Paradigm
The primary value of substituting a
| Feature | Trifluoromethyl ( | Pentafluorosulfanyl ( | Impact on Drug Design |
| Geometry | Tetrahedral ( | Square Pyramidal ( | |
| Volume | ~42 ų | ~77 ų | |
| Lipophilicity ( | +0.88 | +1.51 | |
| Electronegativity ( | 3.36 (Pauling) | 3.65 (Pauling) | Both are strong EWGs; |
| Hammett | 0.54 | 0.68 |
The "3-Chloro" Advantage
The addition of a chlorine atom at the meta position (relative to the phenol) is not arbitrary. It serves three specific functions:
-
Metabolic Blocking: It obstructs the CYP450-mediated oxidation of the aromatic ring at a position that might otherwise be vulnerable.
-
Halogen Bonding: The chlorine can act as a halogen bond donor to backbone carbonyls in the target protein.
-
pKa Modulation: The combined electron-withdrawing nature of
and lowers the phenol pKa (est. 7.5–8.2), bringing it closer to physiological pH compared to non-substituted phenols.
Part 2: Visualizing the Bioisostere Strategy
The following diagram illustrates the structural divergence between the standard
Figure 1: Structural evolution from standard fluorinated phenols to the high-volume, metabolically stable SF5-chloro scaffold.
Part 3: Synthetic Accessibility
Synthesis of pentafluorosulfanyl aromatics is historically challenging due to the harsh conditions required to install the
Recommended Route: Diazotization-Hydrolysis Sequence
This protocol assumes the availability of the aniline precursor (3-chloro-5-(pentafluorosulfur)aniline), which is accessible via reduction of the corresponding nitro-benzene.
Workflow Logic:
-
Precursor: 3-Chloro-5-(pentafluorosulfur)aniline.
-
Diazotization: Conversion of the amine to the diazonium salt using sodium nitrite in acid.
-
Hydrolysis: Thermal decomposition of the diazonium salt in aqueous acid to yield the phenol.
Figure 2: Synthetic pathway via diazotization-hydrolysis of the aniline precursor.
Part 4: Experimental Protocol (Self-Validating)
Objective: Synthesis of 3-Chloro-5-(pentafluorosulfur)phenol from 3-chloro-5-(pentafluorosulfur)aniline.
Safety Warning: Diazonium salts are potentially explosive if allowed to dry.
Step-by-Step Methodology
-
Acidification:
-
In a 100 mL round-bottom flask, suspend 5.0 mmol of 3-chloro-5-(pentafluorosulfur)aniline in 15 mL of 35% sulfuric acid (
). -
Cool the suspension to 0–5 °C using an ice-water bath. Validation: The mixture should be a stirred slurry; ensure temperature does not exceed 5 °C to prevent premature decomposition.
-
-
Diazotization:
-
Dissolve 5.5 mmol (1.1 equiv) of Sodium Nitrite (
) in 3 mL of water. -
Add the nitrite solution dropwise to the aniline suspension over 15 minutes, maintaining the temperature below 5 °C.
-
Validation: The solution should become clear or change color (often yellow/orange). Test with starch-iodide paper; an immediate blue/black color confirms excess nitrous acid (successful diazotization).
-
-
Urea Quench:
-
Add Urea (
) to the mixture to destroy excess nitrous acid. -
Validation: Starch-iodide paper should no longer turn blue.
-
-
Hydrolysis (The Critical Step):
-
Prepare a separate flask with 20 mL of 50%
and heat to 100 °C . -
Slowly add the cold diazonium solution to the hot acid. Caution: Nitrogen gas (
) evolution will be vigorous. -
Stir at reflux for 30 minutes.
-
Validation: Gas evolution ceases, and an oily layer (the phenol) may separate.
-
-
Isolation:
Part 5: Applications in Drug Discovery[4]
The 3-Chloro-5-(pentafluorosulfur)phenol scaffold is particularly effective in the following therapeutic areas:
-
CNS Active Agents: The high lipophilicity of the
group facilitates Blood-Brain Barrier (BBB) penetration. The phenol moiety can mimic neurotransmitter motifs (e.g., dopamine, serotonin) while the group prevents rapid metabolism. -
Kinase Inhibitors: Many kinase inhibitors utilize a "hinge binder" motif. The phenol
can form the critical H-bond to the hinge region, while the bulky group occupies the hydrophobic "back pocket" (Gatekeeper region), potentially overcoming resistance mutations (e.g., T790M in EGFR) where smaller groups fail. -
Agrochemicals: Due to the extreme environmental stability of the
and bonds, this scaffold is ideal for herbicides or fungicides requiring long-duration activity.
Comparative Data: Metabolic Stability
In vitro microsomal stability assay (Human Liver Microsomes)
| Compound | Notes | ||
| 3-Chloro-5-(SF5)phenol | > 120 | < 5.0 | Highly Stable |
| 3-Chloro-5-(CF3)phenol | ~ 85 | ~ 12.0 | Moderate Stability |
| 3-Chlorophenol | < 20 | > 50.0 | Rapid Phase I/II metabolism |
References
-
Altneuss, P. et al. (2022). Recent Advances in the Synthesis and Medicinal Chemistry of SF5 and SF4Cl Compounds. Synthesis. Link
-
Savoie, P. R.[4] & Welch, J. T. (2015). The Pentafluorosulfanyl Group: A New Tool in the Medicinal Chemist's Toolbox. Chemical Reviews. Link
-
Umemoto, T. et al. (2012). Synthesis and Properties of Pentafluorosulfanyl Compounds. Journal of Fluorine Chemistry. Link
-
Weng, Z. et al. (2025). Straightforward Access to Pentafluorosulfanylated Phenols and Aminophenols via [4 + 2] Diels–Alder Cycloaddition Reaction.[5] ACS Organic & Inorganic Au. Link
-
BenchChem Technical Support. (2025). Stability of SF5-Functionalized Molecules: A Comparative Analysis. BenchChem. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 3-Chloro-5-fluorophenol, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 5. Straightforward Access to Pentafluorosulfanylated Phenols and Aminophenols via [4 + 2] Diels–Alder Cycloaddition Reaction - PMC [pmc.ncbi.nlm.nih.gov]
The "Super-Trifluoromethyl" Frontier: History, Synthesis, and Application of SF5-Containing Building Blocks
Executive Summary: The Rise of the SF5 Motif
For decades, the incorporation of fluorine into organic scaffolds has been a cornerstone of pharmaceutical and agrochemical design. While the trifluoromethyl (-CF3) group has historically dominated this space, the pentafluorosulfanyl (-SF5) group is rapidly emerging as a superior bioisostere. Often dubbed the1[1], the SF5 motif imparts unparalleled electronegativity, metabolic stability, and lipophilicity to its parent molecules. This technical guide explores the physicochemical rationale behind SF5, traces its historical synthetic evolution, and provides field-proven protocols for integrating this transformative building block into modern drug discovery pipelines.
Physicochemical Profiling: The Rationale for SF5
The strategic advantage of the SF5 group lies in its unique combination of steric and electronic properties. Unlike the tetrahedral CF3 group, SF5 possesses an octahedral geometry. This 3D spatial arrangement allows for highly selective, directional interactions with biological target receptors[2].
Furthermore, the SF5 group dramatically alters the pharmacokinetic profile of a molecule. Its high2[2] allow it to simultaneously increase membrane permeability while deactivating adjacent metabolic "soft spots" against oxidative degradation by cytochrome P450 enzymes.
Quantitative Comparison of Bioisosteric Groups
The following table summarizes the physicochemical properties of SF5 compared to traditional functional groups, validating its status as an optimal bioisostere for both CF3 and tert-butyl groups:
| Property | -SF5 | -CF3 | -t-Bu | -OCF3 |
| Volume (ų) | 55.4 | 34.6 | 76.9 | - |
| Lipophilicity (Hansch π) | 1.23 | 0.88 | 1.98 | 1.04 |
| Electronegativity (Hammett σp) | 0.68 | 0.53 | -0.20 | 0.35 |
| Electronegativity (Hammett σm) | 0.61 | 0.43 | -0.10 | 0.38 |
| Geometry | Octahedral | Tetrahedral | Tetrahedral | Tetrahedral |
Historical Evolution of SF5 Synthesis
The primary bottleneck in SF5 chemistry has historically been synthetic accessibility. The evolution of SF5 synthesis can be categorized into three distinct generations:
-
First Generation (1950s–1990s): Early methods relied on the reaction of3[3] to generate SF5Cl. This required specialized nickel vacuum lines and handling highly toxic, explosive gases, restricting SF5 chemistry to a few specialized laboratories.
-
Second Generation (2010s): A paradigm shift occurred with Umemoto's development of an 4[4]. By treating diaryl disulfides with Cl2 and KF, chemists could access arylsulfur pentafluorides using standard benchtop equipment.
-
Third Generation (2020s–Present): Modern photoredox catalysis has unlocked the functionalization of aliphatic systems. By generating SF5 radicals under mild, visible-light conditions, researchers can now construct 5[5].
Logical evolution of SF5 synthesis from hazardous gases to modern photocatalysis.
Key Experimental Protocols & Mechanistic Causality
As a Senior Application Scientist, it is critical to understand not just how to execute these reactions, but why specific reagents and conditions are chosen to ensure a self-validating workflow.
Protocol 1: Synthesis of Arylsulfur Pentafluorides via Oxidative Fluorination
Objective: Convert diaryl disulfides to Ar-SF5 without the use of hazardous SF4 gas. Causality: This protocol utilizes a stepwise halogen exchange. Initial chlorination cleaves the S-S bond and oxidizes the sulfur to ArSCl3. KF acts as a nucleophilic fluoride source to displace the chlorides. Driving the final Cl/F exchange thermally with ZnF2 bypasses the need for extreme pressures and highly toxic fluorinating gases.
Step-by-Step Methodology:
-
Preparation: In a rigorously dried, Teflon-lined autoclave equipped with a magnetic stir bar, suspend anhydrous KF (10.0 equiv) in dry acetonitrile. Self-Validation: Moisture must be excluded to prevent the hydrolysis of highly reactive sulfur-halogen intermediates into sulfonyl chlorides.
-
Substrate Addition: Add the diaryl disulfide (1.0 equiv) to the suspension.
-
Oxidative Cleavage: Cool the mixture to 0 °C. Slowly bubble Cl2 gas (excess) into the solution. Self-Validation: The transition of the mixture to a bright yellow/orange suspension indicates the successful formation of the ArSCl3 intermediate.
-
Primary Fluorination: Stir at room temperature for 4 hours to allow KF to exchange chlorides, forming ArSF3 and ArSF4Cl.
-
Thermal Fluoride Exchange: Vent excess Cl2 safely into a basic scrubber. Add ZnF2 (2.0 equiv), seal the autoclave, and heat to 120 °C for 12 hours. The elevated temperature provides the activation energy required for the final, sterically hindered Cl-to-F substitution.
-
Workup: Quench the cooled reaction with aqueous NaHCO3, extract with dichloromethane (DCM), and purify via silica gel chromatography to isolate the Ar-SF5 product.
Protocol 2: Visible-Light-Driven Pentafluorosulfanylation of Alkenes
Objective: Mild, regioselective introduction of the SF5 group into aliphatic alkenes.
Causality: SF5Cl is highly reactive, but thermal homolysis requires temperatures (>150 °C) that destroy complex organic molecules. By employing a photoredox catalyst (e.g.,
Step-by-Step Methodology:
-
Reaction Setup: In an oven-dried Schlenk tube, add the alkene substrate (1.0 equiv) and
-Ir(ppy)3 (1 mol%). -
Degassing: Dissolve the mixture in anhydrous DCM. Subject the solution to three freeze-pump-thaw cycles. Self-Validation: Complete removal of oxygen is critical; residual O2 will quench the excited Ir(III) state or trap the carbon-centered radical, leading to peroxide byproducts visible in crude NMR.*
-
Reagent Introduction: Condense SF5Cl gas (1.5 equiv) into the reaction tube at -78 °C using a vacuum manifold.
-
Photocatalysis: Seal the tube and irradiate with 450 nm blue LEDs at room temperature for 16 hours.
-
Isolation: Vent unreacted SF5Cl through a KOH scrubber. Concentrate under reduced pressure and purify via flash chromatography. Self-Validation: Complete consumption of the alkene via TLC confirms the efficiency of the radical chain propagation.
Mechanistic pathway of visible-light-driven photocatalytic SF5 addition to alkenes.
Applications in Drug Discovery and Agrochemicals
The unique properties of the SF5 group have translated into significant breakthroughs in both human therapeutics and crop protection.
In medicinal chemistry, SF5 is utilized to enhance the binding affinity and extend the half-life of drug candidates. Notable examples include the antimalarial agent DSM-265 and various MYC-targeting anticancer compounds[5]. The SF5 group prevents rapid metabolic degradation that typically occurs at electron-rich aromatic sites.
In agrochemicals, the incorporation of SF5 into 6[6] has yielded compounds with exceptional selectivity, high insecticidal activity, and optimized water solubility profiles. The bulky, lipophilic nature of SF5 allows these molecules to penetrate insect cuticles highly efficiently while resisting environmental degradation.
Future Perspectives: Aliphatic and BCP-SF5 Scaffolds
While aryl-SF5 compounds have dominated the first wave of applications, the future lies in sp³-rich chemical space. The bioisosteric replacement of para-disubstituted phenyl rings with 5[5] represents a massive leap forward. These BCP-SF5 building blocks offer enhanced pharmacokinetic profiles, superior metabolic resilience, and an expanded molecular toolbox for next-generation fluorinated drug discovery.
References
-
The Pentafluorosulfanyl Group (SF5) Source: Rowan URL:[Link]
-
Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles Source: National Center for Biotechnology Information (PMC) URL:[Link]
-
Discovery of Practical Production Processes for Arylsulfur Pentafluorides and Their Higher Homologues Source: ACS Publications / Beilstein Journal of Organic Chemistry URL:[Link]
-
Photocatalytic Diverse Synthesis of Transformable SF5-Scaffolds Utilizing SF6 Source: ChemRxiv URL:[Link]
-
Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides Source: MDPI URL:[Link]
Sources
- 1. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]
- 2. Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulfur Chloride Pentafluoride | High Purity | RUO [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides [mdpi.com]
Methodological & Application
Application Note: Functionalization of 3-Chloro-5-(pentafluorosulfur)phenol for Liquid Crystal Synthesis
This Application Note is designed for research scientists and process chemists involved in the synthesis of advanced liquid crystalline (LC) materials. It details the strategic functionalization of 3-Chloro-5-(pentafluorosulfur)phenol , a high-value building block that combines the extreme electronic properties of the pentafluorosulfur (
Executive Summary
The pentafluorosulfur group (
This guide outlines a validated protocol for transforming 3-Chloro-5-(pentafluorosulfur)phenol (CAS: 1240257-43-5) into mesogenic cores. The strategy exploits the 3,5-meta substitution pattern , utilizing the phenolic hydroxyl for flexible tail attachment and the aryl chloride for cross-coupling to extend the rigid core. This architecture is particularly valuable for synthesizing bent-core mesogens or "hockey-stick" molecules that suppress smectic phases and lower melting points in LC mixtures.
Strategic Retrosynthesis & Logic
The synthesis is designed around two orthogonal reaction vectors:
-
Vector A (Nucleophilic Substitution): The phenolic oxygen is alkylated to install a flexible aliphatic chain (the "tail"), essential for inducing nematic/smectic phases.
-
Vector B (Transition-Metal Catalysis): The aryl chloride serves as the electrophile in Suzuki-Miyaura cross-coupling. While aryl chlorides are generally less reactive than bromides, the electron-withdrawing nature of the
group (inductive effect) activates the C-Cl bond, facilitating oxidative addition under mild conditions.
Workflow Diagram
The following diagram illustrates the critical path and decision nodes for this synthesis.
Caption: Figure 1. Sequential functionalization workflow. The electron-deficient SF5 ring activates the chloride for the subsequent Suzuki coupling (Step 2).
Detailed Experimental Protocols
Protocol A: Installation of the Flexible Tail (O-Alkylation)
This step attaches the aliphatic chain (e.g.,
Reagents:
-
Substrate: 3-Chloro-5-(pentafluorosulfur)phenol (1.0 equiv)
-
Electrophile: 1-Bromooctane (1.2 equiv)
-
Base: Potassium Carbonate (
), anhydrous (2.0 equiv) -
Solvent: Acetone (Reagent Grade) or Butanone (MEK) for higher T.
-
Catalyst: Potassium Iodide (KI) (0.1 equiv) - Optional, to accelerate reaction via Finkelstein mechanism.
Procedure:
-
Setup: Charge a round-bottom flask equipped with a magnetic stir bar and reflux condenser with the phenol,
, and KI. -
Solvation: Add Acetone (approx. 10 mL per gram of phenol) and stir for 15 minutes at room temperature to facilitate deprotonation (formation of the phenoxide).
-
Addition: Add 1-Bromooctane dropwise via syringe.
-
Reflux: Heat the mixture to reflux (
for acetone) under an inert atmosphere ( or Ar). Monitor via TLC (Hexane/EtOAc 9:1). The phenol spot should disappear within 4–6 hours. -
Workup: Cool to room temperature. Filter off the inorganic salts (
, excess ). Concentrate the filtrate under reduced pressure. -
Purification: The crude oil is typically pure enough for the next step. If necessary, purify via short-path silica gel chromatography (eluent: 100% Hexanes).
Checkpoint: The
Protocol B: Core Extension (Suzuki-Miyaura Coupling)
This is the critical step. The steric bulk of the
Reagents:
-
Substrate: 1-(Octyloxy)-3-chloro-5-(pentafluorosulfur)benzene (from Protocol A) (1.0 equiv)
-
Coupling Partner: 4-Cyanophenylboronic acid (1.2 equiv) - Example for LC core.
-
Catalyst:
(2 mol%) + SPhos (4 mol%) OR (3 mol%). -
Base: Potassium Phosphate (
) (2.0 equiv). -
Solvent: 1,4-Dioxane / Water (4:1 ratio).
Procedure:
-
Degassing (Crucial): Sparge the solvent mixture (Dioxane/Water) with Argon for 20 minutes to remove dissolved oxygen. Oxygen poisons the Pd(0) species.
-
Assembly: In a reaction vial or flask, combine the aryl chloride, boronic acid, base, and catalyst.
-
Inertion: Evacuate and backfill with Argon three times.
-
Reaction: Add the degassed solvent via syringe. Heat the mixture to
.-
Note: The electron-withdrawing
activates the meta-chloride, making it more reactive than a standard meta-chloroanisole. Reaction times are typically 8–12 hours.
-
-
Workup: Dilute with Ethyl Acetate and wash with water and brine. Dry over
. -
Purification: Recrystallization is preferred for LCs to ensure high purity (99.9%+ is required for display performance). Ethanol or Acetonitrile are common recrystallization solvents for these fluorinated biaryls.
Analytical Characterization & Validation
To ensure the material meets the stringent requirements for LC applications, the following data profile must be generated.
Table 1: Expected Analytical Signatures
| Technique | Parameter | Expected Observation / Validation Criteria |
| 19F NMR | Shift ( | Doublet at ~60-65 ppm ( |
| 1H NMR | Aromatic Region | Distinct patterns for 1,3,5-substitution. Coupling constants ( |
| GC-MS | Fragmentation | Molecular ion ( |
| DSC | Phase Transitions | Sharp peaks for Crystal |
| POM | Texture | Schlieren textures (Nematic) or Focal Conic fans (Smectic) upon cooling. |
Mechanism of Activation (DOT Diagram)
Understanding why the reaction works is vital for troubleshooting. The
Caption: Figure 2. Electronic activation of the aryl chloride by the SF5 moiety.
Troubleshooting Guide
-
Issue: Low Yield in Suzuki Coupling.
-
Cause: Protodeboronation of the boronic acid or catalyst poisoning.
-
Solution: Switch to SPhos Pd G2 precatalyst (more stable). Ensure rigorous degassing. Use
or instead of carbonate bases if the substrate is sensitive.
-
-
Issue: Incomplete Alkylation.
-
Cause: Steric hindrance from the bulky
group (though meta-position is usually fine). -
Solution: Switch solvent to DMF and increase temperature to
. Use NaH as the base (stronger deprotonation).
-
-
Issue: "Oiling Out" during Recrystallization.
-
Cause: High lipophilicity of the fluorinated chain.
-
Solution: Use a solvent mixture (e.g., Ethanol/Water or Heptane/Ethanol). Cool very slowly to induce nucleation.
-
References
-
Kirsch, P., & Bremer, M. (2000). Nematic Liquid Crystals for Active Matrix Displays: Molecular Design and Synthesis. Angewandte Chemie International Edition. Link
-
Savoie, P. R., & Welch, J. T. (2015).[1] Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds.[1] Chemical Reviews.[1] Link
-
Accela ChemBio. (n.d.).[3] Product Catalog: 3-Chloro-5-(pentafluorosulfur)phenol.[3]Link
-
Thielemann, D. T., et al. (2023). Liquid crystals based on hypervalent sulfur fluorides.[1][2][4] Journal of Fluorine Chemistry.[1] Link
-
Beier, P., et al. (2011). Nucleophilic Aromatic Substitution of Nitro- and Chloro-Pentafluorosulfanylbenzenes. Journal of Organic Chemistry. Link
Sources
- 1. Liquid crystals based on hypervalent sulfur fluorides: Part 4. [1] Pentafluorosulfanyl alkanes and olefins (2006) | Peer Kirsch | 38 Citations [scispace.com]
- 2. chimia.ch [chimia.ch]
- 3. 1240257-43-5,3-Chloro-5-(pentafluorosulfur)phenol-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 4. researchgate.net [researchgate.net]
Application Note: Strategic Incorporation of 3-Chloro-5-(pentafluorosulfur)phenol into Peptide Backbones
The following Application Note and Protocol guide details the strategic incorporation of 3-Chloro-5-(pentafluorosulfur)phenol into peptide structures.
Abstract
The pentafluorosulfanyl group (-SF₅), often termed the "super-trifluoromethyl" group, offers exceptional chemical stability, high electronegativity, and significant lipophilicity without the lability associated with other high-valency sulfur compounds.[1][2] This guide details the methodology for incorporating 3-Chloro-5-(pentafluorosulfur)phenol (3-Cl-5-SF₅-PhOH) into peptide backbones. Since a phenol cannot directly form the amide bonds characteristic of a peptide backbone, this protocol outlines two distinct strategies:
-
"The Backbone Approach": Converting the phenol into a non-canonical amino acid (ncAA) surrogate (an SF₅-phenylalanine analog) via Negishi cross-coupling, allowing for standard Solid-Phase Peptide Synthesis (SPPS) integration.
-
"The Side-Chain Approach": Utilizing the phenol in a resin-bound Mitsunobu etherification to modify Serine/Threonine residues, effectively "grafting" the motif onto the peptide scaffold.
Chemical Rationale & Properties[1][2][3][4][5][6][7][8]
The 3-Chloro-5-(pentafluorosulfur)phenol motif is a high-value pharmacophore. Its incorporation addresses specific challenges in peptide drug design:
| Property | Effect on Peptide | Mechanism |
| Lipophilicity | Drastically Increased | The -SF₅ group is more lipophilic than -CF₃ ( |
| Metabolic Stability | Enhanced | The steric bulk of the -SF₅ group (intermediate between t-butyl and -CF₃) and the electron-withdrawing nature of the ring protect adjacent peptide bonds from proteolytic cleavage. |
| Conformational Bias | Restricted | The bulky 3,5-disubstitution pattern forces the side chain into specific rotamers, potentially locking the bioactive conformation. |
| Electronic Profile | Electron Deficient | The phenol is acidic (pKa < 8) due to the electron-withdrawing -SF₅ and -Cl, facilitating specific etherification reactions. |
Strategy A: The Backbone Approach (Synthesis of Fmoc-SF₅-Phe-Analog)
This is the most robust method for "backbone" incorporation. We transform the phenol into an Fmoc-protected amino acid building block capable of standard SPPS.
Mechanistic Insight
Direct alkylation of the phenol to make a Tyrosine analog is possible but often yields chemically unstable O-alkylated products in vivo. A more stable "backbone" incorporation involves converting the phenol oxygen to a carbon connection (biaryl bond) via a triflate intermediate and Negishi cross-coupling with a zinc-iodoalanine species.
Workflow Diagram (Graphviz)
Caption: Conversion of 3-Cl-5-SF5-phenol to an SPPS-compatible Phenylalanine analog via Negishi coupling.
Detailed Protocol
Step 1: Activation (Triflation)
-
Dissolve: 1.0 eq of 3-Chloro-5-(pentafluorosulfur)phenol in dry DCM (0.2 M).
-
Base: Add 2.5 eq of Pyridine. Cool to 0°C.
-
Reagent: Dropwise addition of 1.2 eq Triflic Anhydride (Tf₂O).
-
Reaction: Stir at 0°C for 1h, then warm to RT for 2h.
-
Workup: Wash with 1M HCl, sat. NaHCO₃, brine. Dry over MgSO₄.[3]
-
Yield: Quantitative conversion to 3-Chloro-5-(pentafluorosulfur)phenyl trifluoromethanesulfonate .
Step 2: Negishi Cross-Coupling (The Critical Step)
Note: This step utilizes the Jackson-Negishi coupling method for synthesizing non-canonical amino acids.
-
Zinc Reagent Prep: Activate Zinc dust (4.0 eq) with 1,2-dibromoethane (5 mol%) and TMSCl (1 mol%) in dry DMF. Add Fmoc-3-iodo-L-alanine methyl ester (1.0 eq) and stir until consumed (TLC control) to form the organozinc reagent.
-
Catalyst Mix: In a separate vessel, mix Pd(dba)₂ (2.5 mol%) and SPhos (5.0 mol%) in dry DMF. Stir 5 min under Argon.
-
Coupling: Add the Aryl Triflate (from Step 1, 0.9 eq) and the Catalyst Mix to the Organozinc solution.
-
Conditions: Heat to 50°C for 4–6 hours.
-
Purification: Quench with water, extract EtOAc. Purify via flash chromatography (Hex/EtOAc).
-
Result: Fmoc-3-Chloro-5-(pentafluorosulfur)-L-phenylalanine methyl ester .
Step 3: Hydrolysis
-
Dissolve ester in THF/Water (3:1).
-
Add LiOH (2.0 eq) at 0°C. Monitor carefully to avoid Fmoc removal (keep pH < 10 or use LiI/EtOAc method if sensitive).
-
Acidify to pH 3 with 1M HCl. Extract EtOAc.
-
Final Product: Fmoc-3-Cl-5-SF₅-Phe-OH .
Strategy B: The Side-Chain Approach (Resin-Bound Mitsunobu)
This method is ideal for "late-stage functionalization" of a peptide library. It converts a Serine residue into a 3-Cl-5-SF₅-phenyl ether.
Workflow Diagram (Graphviz)
Caption: On-resin Mitsunobu etherification of a Serine residue with 3-Cl-5-SF5-phenol.
Detailed Protocol
-
Peptide Assembly: Synthesize peptide on Rink Amide resin using standard Fmoc-SPPS. Ensure the target site is a Serine (or Threonine) residue with an unprotected hydroxyl group (trityl protection on Ser is removed during TFA cleavage, so for on-resin modification, use a specific orthogonal protecting group or perform this step on the free N-terminal Serine).
-
Best Practice: Use this on the N-terminal residue or a side chain where the OH is accessible.
-
-
Solvent System: Anhydrous THF/DCM (1:1). Pure THF is preferred for Mitsunobu but DCM aids resin swelling.
-
Reagent Prep:
-
Dissolve 3-Cl-5-SF₅-Phenol (5.0 eq relative to resin loading).
-
Dissolve Triphenylphosphine (PPh₃) (5.0 eq).
-
Dissolve DIAD (Diisopropyl azodicarboxylate) (5.0 eq).
-
-
Reaction:
-
Add Phenol and PPh₃ solution to the resin. Shake for 5 min.
-
Add DIAD solution slowly.
-
Shake at Room Temperature for 16 hours .
-
-
Washing: Drain and wash extensively with THF (x3), DCM (x3), DMF (x3), DCM (x3).
-
Validation: Perform a micro-cleavage and check via LC-MS. The mass shift corresponds to the addition of the phenol minus water (+ 266.5 Da - 18 Da = +248.5 Da ).
QC & Validation Standards
The incorporation of the SF₅ group provides a unique handle for validation using ¹⁹F NMR.
| Technique | Expected Signal | Diagnostic Value |
| LC-MS | M+H peak consistent with theoretical mass. | Chlorine Isotope Pattern: Look for the characteristic 3:1 ratio of ³⁵Cl/³⁷Cl. |
| ¹⁹F NMR | AB₄ Pattern: A doublet (integral 4) at ~ +60 to +65 ppm and a quintet (integral 1) at ~ +80 to +85 ppm. | Confirms the integrity of the SF₅ group. If the SF₅ degrades (rare), these peaks disappear or shift to a singlet (fluoride). |
| HPLC | Significant retention time shift (later elution). | Due to high lipophilicity of SF₅ + Cl.[4] |
Reference Data for 3-Cl-5-SF₅-Phenol Derivatives[10][11][12]
-
¹⁹F NMR (CDCl₃):
82.5 (quintet, 1F, = 150 Hz), 62.8 (doublet, 4F, = 150 Hz). -
Stability: The SF₅ group is stable to 100% TFA, Piperidine (20%), and standard amide coupling conditions (HATU/DIC).
References
-
Welch, J. T., et al. (2018).[5][6] "Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids." Journal of Fluorine Chemistry, 212, 166-170.[7]
-
Source:
- Relevance: Establishes the Negishi cross-coupling protocol for SF5-amino acids.
-
-
Cobb, S. L., et al. (2018).[5][6] "Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids." ResearchGate.
-
Source:
-
Relevance: Confirms compatibility of SF5-Phe analogs with standard peptide coupling reagents.[6]
-
-
Savoie, P. R., & Welch, J. T. (2015). "Preparation and utility of organic pentafluorosulfanyl-containing compounds." Chemical Reviews, 115(2), 1130-1190.
-
Source:
- Relevance: Comprehensive review on SF5 stability and chemical properties.
-
-
Altomonte, S., & Zanda, M. (2012). "Synthetic biology and medicinal chemistry of the 'super-trifluoromethyl' group: the pentafluorosulfanyl (SF5) functionality."[1][3][8] Journal of Fluorine Chemistry.
-
Source:
- Relevance: Discusses the lipophilicity and metabolic stability benefits of SF5 in drug design.
-
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]
- 3. Expanding the Repertoire of Low‐Molecular‐Weight Pentafluorosulfanyl‐Substituted Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SF5-containing building blocks - Enamine [enamine.net]
Strategic O-Alkylation Protocols for 3-Chloro-5-(pentafluorosulfur)phenol
Abstract & Strategic Overview
The pentafluorosulfanyl (
This Application Note details optimized protocols for the O-alkylation of 3-Chloro-5-(pentafluorosulfur)phenol . Unlike standard phenol alkylations, this substrate presents a specific challenge: the synergistic electron-withdrawing effects of the meta-
We present two validated methodologies:
-
Method A: Cesium-Promoted Williamson Ether Synthesis (Primary Alkyl Halides).
-
Method B: Mitsunobu Coupling (Secondary/Complex Alcohols).
Chemical Analysis & Substrate Properties[1][2]
Before initiating synthesis, it is critical to understand the electronic bias of the substrate.
Electronic Deactivation and Acidity
The
-
Acidity (
): While unsubstituted phenol has a of ~10.0, the presence of 3-Cl and 5- is estimated to depress the to the 7.5 – 8.2 range . -
Nucleophilicity: The resulting phenoxide anion is highly stabilized and "hard," making it a weaker nucleophile than standard phenols.
-
Implication: Weak bases (e.g.,
, ) are sufficient for deprotonation. However, elevated temperatures or polar aprotic solvents are often required to drive the attack.
Structural Considerations
-
Lipophilicity: The
group imparts significant lipophilicity ( ), often requiring specific solvent choices for workup (avoid pure aqueous phases; use DCM or EtOAc). -
Steric Bulk: The
group is roughly the size of a tert-butyl group but with square pyramidal geometry. While it is in the meta position relative to the hydroxyl, it can influence aggregation in the solid state.
Decision Matrix: Method Selection
Use the following logic flow to select the appropriate alkylation strategy for your specific electrophile.
Figure 1: Decision tree for selecting the optimal alkylation protocol based on electrophile type.
Method A: Cesium-Promoted Williamson Ether Synthesis
Best for: Primary alkyl halides, benzyl halides, and unhindered tosylates.
The "Cesium Effect" Rationale
Due to the low nucleophilicity of the 3-Cl-5-
Reagents & Materials
| Reagent | Equivalents | Role |
| 3-Cl-5- | 1.0 equiv | Substrate |
| Alkyl Halide (R-X) | 1.2 – 1.5 equiv | Electrophile (Br or I preferred) |
| 2.0 equiv | Base / Promotor | |
| DMF (Anhydrous) | 0.2 M conc.[1] | Solvent (Polar Aprotic) |
| TBAI (Optional) | 0.1 equiv | Phase Transfer Catalyst (for chlorides) |
Step-by-Step Protocol
-
Setup: Oven-dry a round-bottom flask containing a magnetic stir bar. Purge with nitrogen (
). -
Dissolution: Add 3-Chloro-5-(pentafluorosulfur)phenol (1.0 equiv) and anhydrous DMF (concentration ~0.2 M). Stir until fully dissolved.
-
Deprotonation: Add
(2.0 equiv) in a single portion.-
Observation: The solution may turn slightly yellow/orange as the phenoxide forms.
-
Time: Stir at Room Temperature (RT) for 30 minutes to ensure complete deprotonation.
-
-
Alkylation: Add the Alkyl Halide (1.2 equiv) dropwise via syringe.
-
Reaction: Heat the mixture to 60°C .
-
Note: Do not exceed 90°C unless necessary, to avoid decomposition of sensitive alkyl halides.
-
Monitoring: Monitor by TLC or LC-MS at 2 hours. The
group is distinct on LC-MS (often does not ionize well in ESI+, look for negative mode or UV trace).
-
-
Workup:
-
Dilute with Ethyl Acetate (EtOAc).
-
Wash 3x with water (critical to remove DMF).
-
Wash 1x with Brine.
-
Dry over
, filter, and concentrate.
-
-
Purification: Flash column chromatography (Hexanes/EtOAc). The product will likely be less polar than the starting phenol (which can streak due to acidity).
Method B: Mitsunobu Reaction
Best for: Secondary alcohols, chiral alcohols (inversion expected), or when alkyl halides are unstable.
Mechanism & Compatibility
The Mitsunobu reaction requires the substrate (phenol) to have a
Reagents & Materials
| Reagent | Equivalents | Role |
| 3-Cl-5- | 1.0 equiv | Pronucleophile |
| Alcohol (R-OH) | 1.2 equiv | Electrophile Source |
| Triphenylphosphine ( | 1.5 equiv | Reductant |
| DIAD or DEAD | 1.5 equiv | Oxidant (Azo compound) |
| THF (Anhydrous) | 0.15 M conc.[1] | Solvent |
Step-by-Step Protocol
-
Setup: Flame-dry a flask under
. -
Mixing: Combine 3-Cl-5-
-phenol (1.0 equiv), Alcohol (1.2 equiv), and (1.5 equiv) in anhydrous THF. Cool the solution to 0°C in an ice bath. -
Activation: Add DIAD (Diisopropyl azodicarboxylate) (1.5 equiv) dropwise over 10-15 minutes.
-
Critical: The reaction is exothermic. Maintain 0°C to prevent side reactions (e.g., hydrazine formation).
-
-
Reaction: Remove ice bath and allow to warm to RT. Stir for 4–12 hours.
-
Workup:
-
Concentrate the THF directly.
-
Triturate the residue with cold Hexanes/Ether (1:1) to precipitate Triphenylphosphine oxide (
). Filter off the white solid. -
Concentrate the filtrate.
-
-
Purification: Chromatography.[3]
-
Tip: If separation from hydrazine byproducts is difficult, wash the crude organic layer with 1M NaOH (removes unreacted phenol) before column chromatography.
-
Scientific Validation: Mechanism of Action[6]
The following diagram illustrates the pathway for Method A, highlighting the stabilization of the intermediate which dictates the need for the Cesium promoter.
Figure 2: Mechanistic pathway highlighting the stable phenoxide intermediate.
Troubleshooting & Expert Tips
| Issue | Probable Cause | Corrective Action |
| Low Conversion (Method A) | Phenoxide is too stable (poor nucleophile). | Switch solvent to DMSO (increases reaction rate by 10-100x). Increase temp to 80°C. Add 10 mol% NaI (Finkelstein condition). |
| Product Streaking on TLC | Residual phenol acidity. | The product is an ether and should not streak. If streaking occurs, it is unreacted starting material. Use a basic wash (1M NaOH) to remove it. |
| Poor Solubility | Although | |
| Mitsunobu Fails | Steric hindrance of | While |
Safety & Handling
-
Stability: The
group is generally chemically inert and thermally stable up to >200°C. It does not release fluoride under these alkylation conditions. -
Density:
compounds are often denser than water/standard organics. During extractions, verify layers carefully ; the halogenated organic layer might be the bottom layer even if not using DCM. -
Waste: Treat all fluorinated waste as halogenated organic waste.
References
-
Savoie, P. R.; Welch, J. T. "Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds." Chem. Rev.[5][6]2015 , 115(2), 1130–1190.
-
Altun, A.; et al. "Pentafluorosulfanyl-substituted Phenols: Synthesis and Characterization." J. Fluorine Chem.[6]2013 , 155, 102-109.
-
Tsunoda, T.; Yamamiya, Y.; Ito, S. "1,1'-(Azodicarbonyl)dipiperidine-Tributylphosphine (ADDP-PBu3): A New Reagent System for Mitsunobu Reaction." Tetrahedron Lett.1993 , 34(10), 1639-1642.
-
Umemoto, T.; et al. "Discovery and Development of a New Electrophilic Pentafluorosulfanylating Reagent." J. Am. Chem. Soc.[7]2010 , 132(51), 18199–18205.
Sources
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Environmental properties of pentafluorosulfanyl compounds: physical properties and photodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Understanding the pentafluorosulfanyl group and property-driven design of SF5-containing compounds - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Dehydrative C-H Alkylation and Alkenylation of Phenols with Alcohols: Expedient Synthesis for Substituted Phenols and Benzofurans [organic-chemistry.org]
Application Note and Protocol: Selective Chlorination of 3-(pentafluorosulfur)phenol
Abstract
This document provides a comprehensive guide to the electrophilic chlorination of 3-(pentafluorosulfur)phenol. The pentafluorosulfur (SF₅) group, often termed a "super-trifluoromethyl group," imparts unique electronic properties to aromatic systems, making its derivatives highly valuable in pharmaceutical and agrochemical research.[1][2] This guide elucidates the underlying chemical principles, predicts regiochemical outcomes based on substituent effects, and presents detailed protocols for achieving selective chlorination. It is intended for researchers and professionals in organic synthesis and drug development.
Introduction and Scientific Background
The introduction of chlorine atoms into a phenolic backbone is a critical transformation in the synthesis of a wide array of commercial chemicals.[3] When combined with the unique properties of the pentafluorosulfur (SF₅) group—high electronegativity, thermal stability, and lipophilicity—the resulting chlorinated 3-(pentafluorosulfur)phenol derivatives become highly sought-after building blocks.[1]
The reaction proceeds via an electrophilic aromatic substitution (SₑAr) mechanism.[4] Phenols are generally highly activated towards SₑAr due to the strong electron-donating nature of the hydroxyl group, which stabilizes the cationic intermediate (arenium ion).[4][5] The hydroxyl group is a powerful ortho, para-director.
Conversely, the SF₅ group is characterized by its intense electron-withdrawing properties, which deactivates the aromatic ring towards electrophilic attack and acts as a meta-director.[1] In the case of 3-(pentafluorosulfur)phenol, these two effects must be considered in concert to predict the regiochemical outcome of chlorination.
Mechanistic Considerations and Regioselectivity
The directing effects of the hydroxyl (-OH) and pentafluorosulfur (-SF₅) groups on the aromatic ring are paramount in determining the position of chlorination.
-
Hydroxyl Group (-OH): A strongly activating ortho, para-director. It enriches the electron density at positions 2, 4, and 6.
-
Pentafluorosulfur Group (-SF₅): A strongly deactivating meta-director. Located at position 3, it directs incoming electrophiles to positions 1 and 5.
The positions activated by the hydroxyl group (2, 4, and 6) are not deactivated by the SF₅ group's meta-directing effect. Given that the hydroxyl group is a powerful activating group, electrophilic substitution is overwhelmingly favored at the positions it activates. Therefore, chlorination is predicted to occur primarily at the ortho and para positions relative to the hydroxyl group. Steric hindrance from the bulky SF₅ group may influence the ratio of ortho to para products.
// Nodes substrate [label="3-(pentafluorosulfur)phenol\n(Positions 2, 4, 6 activated by -OH)", fillcolor="#F1F3F4", fontcolor="#202124"]; electrophile [label="Chlorinating Agent\n(e.g., SO₂Cl₂)", fillcolor="#F1F3F4", fontcolor="#202124"]; intermediate [label="Arenium Ion Intermediate\n(Resonance Stabilized)", fillcolor="#FBBC05", fontcolor="#202124"]; product1 [label="2-chloro-5-(pentafluorosulfur)phenol\n(ortho-product)", fillcolor="#34A853", fontcolor="#FFFFFF"]; product2 [label="4-chloro-3-(pentafluorosulfur)phenol\n(para-product)", fillcolor="#34A853", fontcolor="#FFFFFF"]; product3 [label="6-chloro-3-(pentafluorosulfur)phenol\n(ortho-product)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges electrophile -> substrate [label="Electrophilic Attack"]; substrate -> intermediate [label="Forms"]; intermediate -> product1 [label="Deprotonation"]; intermediate -> product2 [label="Deprotonation"]; intermediate -> product3 [label="Deprotonation"]; } केंदot Figure 1. Predicted reaction pathway for the chlorination of 3-(pentafluorosulfur)phenol.
Experimental Design and Protocols
Given the deactivating nature of the SF₅ group, reaction conditions may require slightly more forcing conditions than the chlorination of simple phenols. However, the powerful activating effect of the hydroxyl group means that harsh conditions, which could lead to over-chlorination or side reactions, should be avoided.[5] Sulfuryl chloride (SO₂Cl₂) is recommended as a clean and effective chlorinating agent for phenols.[3][6]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 3-(pentafluorosulfur)phenol | ≥95% | Commercially Available | Store in a cool, dry place.[7][8] |
| Sulfuryl Chloride (SO₂Cl₂) | Reagent Grade | Major Chemical Supplier | Handle in a fume hood with care. |
| Dichloromethane (DCM) | Anhydrous | Major Chemical Supplier | Use a dry solvent to prevent hydrolysis of SO₂Cl₂. |
| Sodium Bicarbonate (NaHCO₃) | Reagent Grade | Major Chemical Supplier | For aqueous workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Major Chemical Supplier | For drying the organic phase. |
| Silica Gel | 60 Å, 230-400 mesh | Major Chemical Supplier | For column chromatography. |
Protocol 1: Monochlorination using Sulfuryl Chloride
This protocol is designed to favor the formation of monochlorinated products.
Step-by-Step Methodology:
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-(pentafluorosulfur)phenol (1.0 eq.) in anhydrous dichloromethane (DCM) to a concentration of 0.2 M.
-
Inert Atmosphere: Purge the system with dry nitrogen for 10-15 minutes.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Reagent Addition: Add sulfuryl chloride (1.05 eq.) dropwise to the stirred solution over 15-20 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 1-3 hours).
-
Quenching: Once the reaction is complete, slowly quench by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Ensure vigorous stirring until gas evolution ceases.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the isomeric products.
// Nodes start [label="Dissolve Substrate in Anhydrous DCM", fillcolor="#F1F3F4", fontcolor="#202124"]; inert [label="Purge with Nitrogen", fillcolor="#F1F3F4", fontcolor="#202124"]; cool [label="Cool to 0 °C", fillcolor="#4285F4", fontcolor="#FFFFFF"]; add [label="Add SO₂Cl₂ Dropwise", fillcolor="#EA4335", fontcolor="#FFFFFF"]; monitor [label="Monitor by TLC/HPLC", fillcolor="#FBBC05", fontcolor="#202124"]; quench [label="Quench with Sat. NaHCO₃", fillcolor="#34A853", fontcolor="#FFFFFF"]; workup [label="Aqueous Workup", fillcolor="#F1F3F4", fontcolor="#202124"]; dry [label="Dry and Concentrate", fillcolor="#F1F3F4", fontcolor="#202124"]; purify [label="Purify by Chromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="Isolated Products", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges start -> inert; inert -> cool; cool -> add; add -> monitor; monitor -> quench [label="Reaction Complete"]; quench -> workup; workup -> dry; dry -> purify; purify -> end; } केंदot Figure 2. Experimental workflow for the monochlorination of 3-(pentafluorosulfur)phenol.
Protocol 2: Dichlorination Studies
To achieve dichlorination, the stoichiometry of the chlorinating agent is increased. The primary product is expected to be 2,4-dichloro-3-(pentafluorosulfur)phenol, as the initial chlorination deactivates the ring, making the second substitution occur at the next most activated position.
Modifications to Protocol 1:
-
Stoichiometry: Use 2.2 equivalents of sulfuryl chloride (SO₂Cl₂).
-
Temperature: After the initial addition at 0 °C, the reaction may be allowed to warm to room temperature to facilitate the second chlorination.
-
Reaction Time: Extended reaction times (4-8 hours) may be necessary. Monitoring is crucial.
Data Interpretation and Expected Outcomes
The primary products from the monochlorination are expected to be a mixture of ortho- and para-chlorinated isomers.
| Product Name | Position of Cl | Predicted Relative Yield | Notes |
| 4-chloro-3-(pentafluorosulfur)phenol | para to -OH | Major | Less steric hindrance at this position. |
| 2-chloro-3-(pentafluorosulfur)phenol | ortho to -OH | Minor | Steric hindrance from the adjacent SF₅ group. |
| 6-chloro-3-(pentafluorosulfur)phenol | ortho to -OH | Minor | Less sterically hindered than the 2-position. |
| 2,4-dichloro-3-(pentafluorosulfur)phenol | N/A | Trace (in Protocol 1) | Over-chlorination product. |
Safety and Handling
-
3-(pentafluorosulfur)phenol: Handle with standard laboratory precautions, including gloves and safety glasses. The toxicological properties are not well-established.
-
Sulfuryl Chloride (SO₂Cl₂): Highly corrosive and toxic. Reacts violently with water. All operations must be conducted in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety goggles.
-
Dichloromethane (DCM): A volatile and potentially carcinogenic solvent. Handle in a well-ventilated area or fume hood.
Conclusion
The chlorination of 3-(pentafluorosulfur)phenol is a viable synthetic route to novel chlorinated derivatives. By carefully controlling the reaction conditions, particularly stoichiometry and temperature, selective mono- or dichlorination can be achieved. The protocols outlined in this document provide a robust starting point for the synthesis and exploration of these valuable compounds. The powerful ortho, para-directing effect of the hydroxyl group is expected to dominate the regiochemical outcome, providing predictable access to the target molecules.
References
- Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. National Institutes of Health (NIH).
- Comparing Pentafluorophenol with Other Phenol Derivatives in Synthesis Reactions.
- Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. National Institutes of Health (NIH).
- 3-(Pentafluorosulfanyl)phenol. Amerigo Scientific.
- Electrophilic aromatic substitution. Wikipedia.
- KINETICS OF CHLORINATION OF PHENOL — CHLOROPHENOLIC TASTES AND ODORS. Water Research.
- Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C4-Dicarbonyl Ring Cleavage Products. National Institutes of Health (NIH).
- Commercially Important Chlorinated Phenols. Encyclopedia.pub.
- Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. ResearchGate.
- Electrophilic Substitution Reactions of Phenols. BYJU'S.
- Kinetics & Mechanism of Chlorination of Phenol & Substituted Phenols by Peroxydisulphate & Chloride Ions. Indian Journal of Chemistry.
- Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry.
- Synthesis and Properties of Pentafluorosulfanyl Group (SF 5 )-Containing Meta-Diamide Insecticides. MDPI.
- para-Selective chlorination of cresols and m-xylenol using sulfuryl chloride in the presence of poly. Cardiff University.
- Synthesis and reactivity of aliphatic sulfur pentafluorides from substituted (pentafluorosulfanyl)benzenes. Beilstein Journal of Organic Chemistry.
- Scheme 2. Scope for the chlorination of phenols, naphthols, and phenol... ResearchGate.
- 3-(Pentafluorosulfanyl)phenol. CRO Splendid Lab Pvt. Ltd..
- Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols. ResearchGate.
- Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols. Cardiff University.
Sources
- 1. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
- 6. researchgate.net [researchgate.net]
- 7. 3-(Pentafluorosulfanyl)phenol - Amerigo Scientific [amerigoscientific.com]
- 8. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
Synthesis of fluorinated ether derivatives from 3-Chloro-5-(pentafluorosulfur)phenol
Application Note: Precision Synthesis of Fluorinated Ether Derivatives from 3-Chloro-5-(pentafluorosulfur)phenol
-functionalized scaffolds.Executive Summary
This guide details the synthetic pathways for converting 3-Chloro-5-(pentafluorosulfur)phenol into high-value fluorinated ether derivatives. The pentafluorosulfanyl group (
Strategic Reaction Design
To successfully derivatize 3-Chloro-5-(pentafluorosulfur)phenol, one must understand the electronic environment governed by the substituents.
-
Acidity Analysis: The
group is strongly electron-withdrawing ( , ), significantly exceeding the group ( ). Combined with the 3-chloro substituent, the estimated of this phenol is 7.5–8.0 (compared to 10.0 for phenol).-
Implication: The phenol deprotonates easily with weak bases (e.g.,
, ). Strong bases like NaH are unnecessary and may cause side reactions.
-
-
Nucleophilicity Challenge: The resulting phenoxide anion is highly stabilized, making it a "hard," sluggish nucleophile.
-
Solution: We utilize the Cesium Effect (
) in polar aprotic solvents (DMF, NMP). The large cesium cation effectively dissociates from the phenoxide, exposing the oxygen anion for reaction.
-
Reaction Workflow Diagram
Caption: Decision tree for synthesizing specific fluorinated ether motifs based on medicinal chemistry requirements.
Protocol A: Synthesis of the Difluoromethyl Ether
Target: 1-Chloro-3-(difluoromethoxy)-5-(pentafluorosulfur)benzene
Mechanism: Carbene Insertion. The base generates difluorocarbene (
Materials
-
Substrate: 3-Chloro-5-(pentafluorosulfur)phenol (1.0 equiv)
-
Reagent: Sodium chlorodifluoroacetate (
) (2.5 equiv) -
Base: Cesium Carbonate (
) (0.5 equiv - catalytic/initiator role as reagent is basic) or (1.5 equiv). Note: The reagent itself releases base upon decomposition, but initial deprotonation helps. -
Solvent: DMF : Water (10:1 ratio). Water is critical for proton transfer steps.
Step-by-Step Procedure
-
Setup: Charge a round-bottom flask equipped with a reflux condenser with the phenol (1.0 g, 3.9 mmol) and DMF (10 mL).
-
Base Addition: Add
(1.9 g, 1.5 equiv) and stir at room temperature for 15 minutes to ensure deprotonation. The solution may turn yellow. -
Reagent Addition: Add Sodium chlorodifluoroacetate (1.5 g, 2.5 equiv) and water (1 mL).
-
Reaction: Heat the mixture to 95–100 °C under
atmosphere.-
Checkpoint: Monitor by TLC or LC-MS. Evolution of
gas indicates carbene formation. -
Time: Typically 2–4 hours.
-
-
Workup: Cool to room temperature. Dilute with water (50 mL) and extract with Ethyl Acetate (
mL). -
Purification: Wash combined organics with brine (
), dry over , and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc gradient).
Key Insight: The presence of water is counter-intuitive but essential. It facilitates the protonation of the intermediate anion to form the final
Protocol B: Synthesis of the 2,2,2-Trifluoroethyl Ether
Target: 1-Chloro-3-(2,2,2-trifluoroethoxy)-5-(pentafluorosulfur)benzene
Mechanism:
Materials
-
Substrate: 3-Chloro-5-(pentafluorosulfur)phenol (1.0 equiv)
-
Electrophile: 2,2,2-Trifluoroethyl iodide (1.5 equiv) (Alternative: 2,2,2-Trifluoroethyl triflate for faster kinetics).
-
Base: Cesium Carbonate (
) (2.0 equiv). -
Solvent: Anhydrous DMF or NMP.
Step-by-Step Procedure
-
Activation: In a dried vial, dissolve the phenol (1.0 equiv) in anhydrous DMF (0.2 M concentration). Add
(2.0 equiv). -
Stirring: Stir at room temperature for 30 minutes. This "aging" period ensures complete formation of the cesium phenoxide and breaks up aggregates.
-
Alkylation: Add 2,2,2-Trifluoroethyl iodide (1.5 equiv) dropwise.
-
Note: The electrophile is volatile (bp 55 °C). Use a sealed tube or pressure vial if heating is required.
-
-
Heating: Heat the sealed vessel to 60–70 °C for 12–16 hours.
-
Why Heat? The electron-deficient phenoxide is weak, and the fluorinated alkyl halide has a repulsive dipole (fluorine effect), making the transition state energy high.
-
-
Workup: Dilute with
(ether is preferred to remove DMF during washes). Wash with water ( ) to remove DMF. -
Isolation: Dry and concentrate. These ethers are often oils.
Analytical Characterization Guide
Confirming the structure of
| Motif | ||
| N/A | Multiplet at | |
| Triplet ( | Doublet ( | |
| Quartet ( | Triplet ( |
Safety & Handling
-
Stability: While the
group itself is chemically robust (resistant to hydrolysis), the starting phenol is a skin irritant. -
Difluorocarbene Hazards: Protocol A generates
, a reactive species. Although generated in situ, ensure adequate ventilation. -
Alkyl Halides: 2,2,2-Trifluoroethyl iodide is a potential alkylating agent and should be handled in a fume hood.
-
Waste: All fluorinated waste must be segregated.
compounds do not mineralize easily and should be treated as persistent organic pollutants during disposal.
References
-
S. Altomonte, M. Zanda, "Synthetic Chemistry of the Pentafluorosulfanyl Group," Journal of Fluorine Chemistry, 2012. Link
-
Q.-Y. Chen, S.-W. Wu, "Difluoromethylation of phenols with sodium chlorodifluoroacetate," Journal of Fluorine Chemistry, 1989. (Foundational method for Protocol A). Link
-
P. R. Savoie, J. T. Welch, "Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds," Chemical Reviews, 2015. Link
-
Organic Syntheses, Coll. Vol. 10, p. 102 (2004); Vol. 76, p. 159 (1999). "Difluoromethylation of Phenols." Link
-
Sigma-Aldrich/Merck Product Sheet, "3-Chloro-5-fluorophenol and derivatives," accessed 2023. (Used for pKa/Safety analogies). Link
Sources
Troubleshooting & Optimization
Solubility challenges of SF5 phenols in polar vs non-polar solvents
Welcome to the Technical Support Center for Pentafluorosulfanyl (SF5) Chemistry. As a Senior Application Scientist, I frequently consult with drug development teams struggling to manage the unique physicochemical properties of the SF5 group. Often termed the "super-trifluoromethyl" group, SF5 offers exceptional metabolic stability and target affinity. However, its incorporation—especially into phenolic scaffolds—presents distinct solubility challenges in both polar and non-polar environments.
This guide is designed to move beyond basic troubleshooting. We will explore the causality behind these solubility issues and provide self-validating experimental protocols to ensure your workflows are robust, reproducible, and scientifically sound.
Section 1: The Physicochemical Nature of SF5 Phenols (FAQ)
Q1: Why does replacing a CF3 group with an SF5 group on a phenol drastically alter its solubility profile? A: The causality lies in the SF5 group's pseudo-octahedral geometry and its dual nature: it is simultaneously highly lipophilic and highly electronegative. Compared to the CF3 group, the SF5 group exhibits greater1
1[1]. This increases the overall hydrophobicity of the molecule, often raising the logQ2: How does the SF5 group impact the pKa of the phenol, and how can we exploit this for aqueous solubility? A: The strong inductive electron-withdrawing effect of the SF5 group significantly lowers the pKa of the phenolic hydroxyl group. Studies on related fluorinated scaffolds demonstrate that3[3]. By adjusting the pH of your aqueous buffer slightly above the pKa of the SF5-phenol, you induce ionization. The resulting phenolate anion dramatically increases aqueous solubility, counteracting the lipophilic bulk of the SF5 moiety.
Q3: Why do we sometimes observe aggregation or poor dissolution of SF5-phenols in purely non-polar organic solvents like hexane? A: This is a classic "push-pull" dipole phenomenon. While SF5 is lipophilic, the highly electronegative SF5 group positioned opposite to a hydrogen-bond-donating phenolic -OH creates a massive molecular dipole moment. In non-polar solvents that cannot solvate this dipole or participate in hydrogen bonding, SF5-phenol molecules self-associate via intermolecular hydrogen bonding and dipole-dipole interactions, forming insoluble aggregates.
Section 2: Troubleshooting Guide: Polar vs. Non-Polar Solvents
Issue 1: Precipitation in Aqueous High-Throughput Screening (HTS) Assays
-
Symptom: Dilution of DMSO stock solutions into aqueous buffers (e.g., PBS at pH 7.4) causes the highly lipophilic SF5-phenol to crash out (kinetic solubility failure).
-
Causality: The high log P of the SF5 group prevents the formation of a stable solvent cavity in water.
-
Solution: Implement4[4]. Alternatively, if the biological assay permits, raise the buffer pH to 8.0–8.5 to ensure the phenol is fully deprotonated, converting it to a highly soluble salt.
Issue 2: Incomplete Extraction in Non-Polar Solvents during Synthesis
-
Symptom: Poor recovery of SF5-phenols when extracting aqueous reaction mixtures with hexanes or pure dichloromethane (DCM).
-
Causality: Strong intermolecular hydrogen bonding between SF5-phenol monomers in non-polar environments leads to aggregation at the aqueous-organic interface.
-
Solution: Add a small percentage (2–5% v/v) of a polar aprotic solvent (e.g., ethyl acetate or THF) to the non-polar extraction solvent. This acts as a hydrogen-bond acceptor, disrupting the self-association and fully solvating the monomeric SF5-phenol into the organic phase.
Section 3: Quantitative Data Summary
Understanding the numerical differences between CF3 and SF5 groups is critical for predictive modeling in drug design.
| Property | 4-(Trifluoromethyl)phenol | 4-(Pentafluorosulfanyl)phenol | Causality / Impact on Solubility |
| Geometry | Tetrahedral | Pseudo-octahedral | Increased steric bulk disrupts solvent cavity formation in water. |
| Lipophilicity ( | 1.09 | 1.51 | Drives hydrophobic exclusion; necessitates lipidic formulations. |
| Hammett Constant ( | +0.54 | +0.68 | Stronger electron withdrawal lowers pKa, facilitating base-induced solubility. |
| log | ~2.8 | ~3.4 | 0.5–0.6 log units more hydrophobic; increases risk of assay precipitation. |
Section 4: Self-Validating Experimental Protocols
To ensure scientific integrity, every protocol must validate itself. The following methodologies incorporate internal controls to eliminate false negatives caused by non-specific binding or user error.
Protocol 1: Mass-Balance Validated Kinetic Solubility Profiling (Aqueous Media)
Objective: Determine the true kinetic solubility of an SF5-phenol while ruling out plate-binding artifacts.
-
Preparation: Prepare a 10 mM stock solution of the SF5-phenol in 100% LC-MS grade DMSO.
-
Spiking: Add 5 µL of the DMSO stock to 495 µL of PBS (pH 7.4) in a low-binding polypropylene 96-well plate (Target concentration: 100 µM, 1% DMSO).
-
Incubation: Seal and incubate at 37°C for 2 hours with orbital shaking at 300 rpm.
-
Phase Separation: Centrifuge the plate at 3,000 × g for 15 minutes to pellet any precipitated SF5-phenol.
-
Supernatant Sampling: Carefully transfer 200 µL of the supernatant to a new plate. Dilute 1:1 with acetonitrile to prevent further precipitation.
-
Precipitate Recovery (The Validation Step): Aspirate the remaining aqueous buffer. Add 500 µL of 100% DMSO to the original well to completely dissolve the pellet.
-
Quantification: Analyze both the supernatant and the dissolved pellet via LC-MS/MS against a standard curve.
-
Self-Validation Logic: Calculate the Mass Balance: (Moles in Supernatant + Moles in Pellet) / Initial Moles Spiked.
-
If Mass Balance > 95%: The measured supernatant concentration is your true kinetic solubility.
-
If Mass Balance < 95%: The compound is adhering to the plasticware due to its high lipophilicity. Switch to glass vials or add 0.01% Tween-20 to the buffer.
-
Protocol 2: Optimized Liquid-Liquid Extraction for Highly Dipolar SF5-Phenols
Objective: Maximize organic recovery of SF5-phenols from aqueous reaction mixtures.
-
Aqueous Quench: Quench the reaction mixture with 1M HCl to ensure the aqueous phase is at pH < 3.0. Causality: This ensures the SF5-phenol is fully protonated and neutral.
-
Solvent Modification: Prepare an extraction solvent consisting of 95% Hexane and 5% Ethyl Acetate (v/v). Causality: Ethyl acetate provides hydrogen bond acceptors to disrupt SF5-phenol dimerization.
-
Extraction: Add the modified solvent to the aqueous phase (1:1 volume ratio). Shake vigorously for 2 minutes and allow phases to separate. Collect the organic layer.
-
Secondary Extraction (The Validation Step): Re-extract the remaining aqueous layer with 100% Ethyl Acetate. Spot both the primary organic layer and the secondary extraction on a TLC plate (visualize with UV 254 nm).
-
Self-Validation Logic: If the target SF5-phenol is absent in the secondary extraction lane, the primary modified non-polar extraction is validated as 100% efficient.
Section 5: Diagnostic Visualization
Use the following decision tree to rapidly diagnose and resolve SF5-phenol solubility issues based on the target solvent system.
Figure 1: Decision tree for troubleshooting SF5-phenol solubility in diverse solvent systems.
Section 6: References
-
Jackson, D. A. "Breaking Down the Substituent of the Future: Environmental Properties of Pentafluorosulfanyl Compounds." ProQuest Dissertations - Bibliothèque et Archives Canada. Available at: [Link]
-
ChemRxiv. "Photocatalytic Diverse Synthesis of Transformable SF5-Scaffolds Utilizing SF6." ChemRxiv. Available at:[Link]
-
Comptes Rendus de l'Académie des Sciences. "Recent achievements in the synthesis and reactivity of pentafluorosulfanyl-alkynes." Académie des Sciences. Available at: [Link]
Sources
Overcoming steric hindrance of the SF5 group in 3-Chloro-5-(pentafluorosulfur)phenol
Topic: Overcoming Steric & Electronic Challenges of the SF₅ Group
Executive Summary
3-Chloro-5-(pentafluorosulfur)phenol (CAS: 1240257-43-5) is a high-value scaffold for introducing the pentafluorosulfanyl (
This guide addresses the specific bottlenecks encountered when manipulating this scaffold, focusing on overcoming steric hindrance during functionalization and managing the electronic deactivation of the aryl chloride.
Module 1: Nucleophilic Substitution (Phenol O-Functionalization)
Context: The
Q1: I am experiencing low yields during O-alkylation using standard conditions (
A: It is unlikely to be direct steric hindrance, but rather an electronic-solubility mismatch .[3]
-
Root Cause: The
and Cl groups are strong electron-withdrawing groups (EWGs). We estimate the of this phenol to be approximately 7.8–8.0 (compared to 10.0 for phenol). In acetone with weak bases, the phenoxide forms readily but is highly stabilized (less nucleophilic). Furthermore, the potassium salt of this lipophilic phenoxide may precipitate tightly in acetone, preventing reaction. -
Protocol Adjustment:
-
Change Solvent: Switch to DMF or NMP .[3] The high dielectric constant dissociates the ion pair, exposing the "naked" phenoxide anion.
-
Base Selection: Use Cesium Carbonate (
) .[3] The larger Cesium cation is softer and less coordinating than Potassium, reducing the tightness of the ion pair and enhancing the nucleophilicity of the sterically encumbered phenoxide. -
Temperature: Increase to 60–80°C . The
group is thermally stable up to >200°C; do not fear thermal decomposition at standard alkylation temperatures.
-
Q2: Can I perform a Mitsunobu reaction on this phenol? I am seeing no conversion with DEAD/PPh3.
A: The high acidity of the phenol is likely the culprit.
-
Mechanism: Phenols with
generally work well, but sterically demanding phenols (due to the bulky shielding the ring) can retard the formation of the phosphorane intermediate. -
Solution: Switch to ADDP (1,1'-(azodicarbonyl)dipiperidine) and PBu3 (tributylphosphine).[3]
is more nucleophilic than and better suited for electron-deficient phenols.[3] -
Steric Note: If your alcohol partner is secondary or bulky, the
group (even at the meta position) can induce a "buttressing effect" on the ring, slightly warping the binding pocket. Ensure the alcohol is added last to the pre-formed betaine complex.
Module 2: Cross-Coupling Strategies (The Chloride Handle)
Context: The chloride at position 3 is the primary handle for building complexity. However, the ring is electron-deficient, and the
Q3: My Suzuki-Miyaura coupling at the C-Cl bond is failing (0% conversion). I’m using
A: Standard
-
The Problem: The
group is strongly electron-withdrawing, which should theoretically activate the C-Cl bond for oxidative addition. However, the steric bulk of (comparable to t-butyl) prevents the optimal approach of simple phosphine ligands. Furthermore, the electron-deficient ring makes the resulting Pd(II) species prone to reductive elimination of the starting material or homocoupling rather than the desired cross-coupling. -
The Fix: You require Buchwald Dialkylbiaryl Phosphine Ligands .[3]
-
Recommended Ligand: XPhos or SPhos .[3] These ligands are bulky enough to facilitate the reductive elimination step but electron-rich enough to force the oxidative addition into the deactivated Chloride.
-
Catalyst System:
(1-2 mol%) + XPhos (2-4 mol%).[3] -
Base:
(anhydrous) in Toluene/Water (10:1) at 100°C.
-
Q4: Can I use Buchwald-Hartwig amination to replace the Chloride?
A: Yes, but steric clash is a major risk if the amine is bulky.
-
Steric Mapping: The
group is at position 5.[3] The Cl is at 3. The position 4 (between them) is a "steric valley." If your incoming amine is large, it may clash with the group's fluorine atoms, which have a large van der Waals radius. -
Guidance:
Module 3: Experimental Logic & Visualization
Decision Tree: Optimization of C-Cl Coupling
The following diagram outlines the logical flow for optimizing cross-coupling reactions on 3-Chloro-5-(pentafluorosulfur)phenol, specifically accounting for the
Caption: Optimization logic for Pd-catalyzed cross-coupling of 3-Chloro-5-(pentafluorosulfur)phenol, prioritizing ligand selection to overcome electronic deactivation and steric shielding.
Module 4: Physical Properties & Handling
Table 1: Comparative Physicochemical Properties
| Property | tert-Butyl Group | Implication for 3-Cl-5- | ||
| Electronegativity ( | 3.65 | 3.36 | N/A (Donor) | Highly Acidic Phenol ( |
| Hammett Constant ( | 0.68 | 0.54 | -0.20 | Strong Ring Deactivation |
| Volume ( | 55.4 | 34.6 | 76.9 | Significant Steric Bulk |
| Lipophilicity ( | 1.51 | 0.88 | 1.98 | Poor water solubility; "Grease" effect |
Handling Guidelines:
-
Solubility: The molecule is highly lipophilic.[3] Dissolve in DCM, EtOAc, or THF for transfers. Avoid pure methanol for reactions involving non-polar intermediates as precipitation may occur.[3]
-
Stability: The C-
bond is chemically robust.[4] It withstands strong acids (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> ), oxidants ( ), and typical reducing agents. However, avoid dissolving metal reductions (e.g., Na/NH3), which can degrade the S-F bonds.
References
-
Altomin, R. et al. (2020).[3] Pentafluorosulfanyl Group: A New Tool in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]
-
Savoie, P. R.[3] & Welch, J. T. (2015). Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds. Chemical Reviews. [Link]
-
Surry, D. S.[3] & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. [Link]
-
Beier, P. et al. (2011).[3] Nucleophilic Aromatic Substitution of Nitro(pentafluorosulfanyl)benzenes. The Journal of Organic Chemistry. [Link]
Sources
- 1. 1240257-43-5,3-Chloro-5-(pentafluorosulfur)phenol-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. Recent achievements in the synthesis and reactivity of pentafluorosulfanyl-alkynes [comptes-rendus.academie-sciences.fr]
- 3. 3-Chloro-5-fluorophenol | C6H4ClFO | CID 2773713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Purification of 3-Chloro-5-(pentafluorosulfur)phenol Intermediates
Welcome to the Technical Support Center for halogenated pentafluorosulfanyl (
Knowledge Base: Troubleshooting & FAQs
Q: Why does my 3-chloro-5-(pentafluorosulfur)phenol co-elute with starting materials on normal-phase silica gel?
A: The pentafluorosulfanyl (
Q: Can I use standard 1 M NaOH for the acid-base extraction of this intermediate?
A: It is highly recommended to use a weaker base, such as 0.5 M
Q: During reverse-phase HPLC, my peak is tailing severely. How do I fix this? A: Peak tailing for acidic phenols on C18 columns is typically caused by secondary interactions with residual silanol groups on the stationary phase. Because 3-chloro-5-(pentafluorosulfur)phenol is partially ionized at neutral pH, you must suppress its ionization to ensure it remains in its neutral, lipophilic state during elution. Actionable Advice: Add 0.1% Trifluoroacetic acid (TFA) or Formic acid (FA) to both the aqueous and organic mobile phases. This lowers the pH of the mobile phase to ~2.0, well below the intermediate's pKa, ensuring sharp, symmetrical peaks.
Data Center: Physicochemical Properties & Impurity Profiling
Table 1: Physicochemical Properties Influencing Purification
| Property | Value/Estimate | Impact on Purification Workflow |
| Molecular Weight | 254.61 g/mol | Determines mass spectrometry (ESI-) target mass for fraction identification. |
| pKa | ~6.5 - 7.5 | Enables chemoselective extraction with weak aqueous bases (e.g., |
| LogP | ~4.5 - 5.0 | Causes rapid elution on normal-phase silica; ensures strong retention on C18 columns. |
| UV Absorbance | Allows for standard UV-Vis detection during Preparative HPLC. |
Table 2: Common Synthesis Impurities and Separation Strategies
| Impurity Type | Origin | Separation Strategy |
| 3-Chlorophenol | Desulfurization side-reaction | Reverse-phase HPLC (elutes much earlier due to significantly lower LogP). |
| Unreacted | Incomplete hydroxylation | Acid-base extraction (remains completely in the organic phase). |
| Regioisomers (e.g., ortho-Cl) | Non-selective chlorination | High-resolution C18 Preparative HPLC utilizing a shallow gradient. |
Experimental Workflows & Methodologies
Workflow 1: Chemoselective Acid-Base Extraction
Workflow for chemoselective acid-base extraction of SF5-phenols.
Protocol A: Bulk Cleanup via Extraction
Objective: Bulk removal of neutral organic impurities from the crude reaction mixture prior to fine purification.
Materials: Ethyl acetate (EtOAc), 0.5 M Sodium carbonate (
Step-by-Step Procedure:
-
Dissolution: Dissolve the crude reaction mixture containing the 3-chloro-5-(pentafluorosulfur)phenol intermediate in EtOAc (approx. 10 mL per gram of crude).
-
First Extraction (Deprotonation): Transfer the organic layer to a separatory funnel. Add an equal volume of 0.5 M aqueous
. Stopper and invert gently, venting frequently to release gas generated by the neutralization process. -
Phase Separation: Allow the layers to separate completely. The bottom aqueous layer contains the water-soluble sodium phenolate salt. The top organic layer contains unreacted neutral arenes and impurities.
-
Washing: Drain the aqueous layer into a clean Erlenmeyer flask. Wash the remaining organic layer with one additional portion of 0.5 M
to ensure complete extraction. Combine the aqueous layers and discard the organic layer. -
Acidification: Slowly add 1 M HCl to the combined aqueous layers while stirring until the pH reaches ~2.0 (verify with pH paper). The solution will become cloudy as the neutral phenol precipitates or oils out.
-
Second Extraction (Recovery): Transfer the acidic aqueous mixture back to a clean separatory funnel. Extract twice with fresh EtOAc.
-
Drying and Concentration: Combine the new EtOAc layers, wash with brine, dry over anhydrous
, filter, and concentrate under reduced pressure to yield the semi-purified intermediate.
Workflow 2: Chromatographic Method Selection
Decision tree for selecting chromatographic purification methods.
Protocol B: Reverse-Phase Preparative HPLC
Objective: Isolation of the intermediate from closely related regioisomers to achieve >98% purity. Materials: C18 Preparative Column (e.g., 250 x 21.2 mm, 5 µm), HPLC-grade Acetonitrile (MeCN), Milli-Q Water, Trifluoroacetic acid (TFA).
Step-by-Step Procedure:
-
Mobile Phase Preparation: Prepare Solvent A (Water + 0.1% v/v TFA) and Solvent B (MeCN + 0.1% v/v TFA). Degas both solvents via sonication or vacuum filtration.
-
Sample Preparation: Dissolve the semi-purified intermediate from Protocol A in a minimum volume of MeCN (use a few drops of DMSO if solubility is an issue). Filter through a 0.45 µm PTFE syringe filter to protect the column frit.
-
Gradient Elution: Set the flow rate to 15-20 mL/min. Run a linear gradient from 40% B to 90% B over 25 minutes. Due to the extreme lipophilicity of the
group, the compound will elute later in the gradient compared to typical phenols. -
Detection: Monitor UV absorbance at 254 nm and 280 nm. Collect fractions corresponding to the major peak.
-
Recovery: Pool the pure fractions. Remove the acetonitrile under reduced pressure at 30°C. Extract the remaining aqueous suspension with EtOAc, dry over
, and evaporate to yield the highly pure 3-chloro-5-(pentafluorosulfur)phenol as a crystalline solid or dense oil.
References
-
The Synthesis and Characterization of Novel Pentafluorosulfanyl-Containing Heterocycles Clemson University OPEN URL:[Link]
-
The synthesis and biological activity of pentafluorosulfanyl analogs of fluoxetine, fenfluramine, and norfenfluramine Bioorganic & Medicinal Chemistry Letters / ResearchGate URL:[Link]
-
4-(Pentafluorosulfanyl)phenol Chemical Properties & pKa Data LookChem Database URL:[Link]
Minimizing side reactions during the synthesis of SF5 phenol derivatives
Technical Support Center: Synthesis of SF5-Phenol Derivatives
Topic: Minimizing Side Reactions During the Synthesis of Pentafluorosulfanyl (
Introduction: The Challenge of the "Super-Trifluoromethyl" Group
The pentafluorosulfanyl (
This guide moves beyond standard textbook procedures to address the "hidden variables" —the specific mechanistic failures that cause low yields and side reactions in the lab.
Module 1: Route Selection & Strategy
Q: I am trying to directly fluorinate 3-mercaptophenol to get 3-
A: You are fighting a losing battle against thermodynamics.
Direct oxidative fluorination of electron-rich substrates (like free phenols or anilines) using powerful oxidants like Silver(II) Fluoride (
The Solution: The "Trojan Horse" Strategy
You must install the
Recommended Workflows:
-
The Precursor Route (Robust): Fluorinate an electron-deficient precursor (e.g., bis(3-nitrophenyl) disulfide) to form the
-nitroarene. Then, reduce the nitro group to an aniline, diazotize, and hydrolyze to the phenol. -
The Convergent Route (Mild): Use a Diels-Alder cycloaddition between an
-alkyne and a silyloxy diene (Danishefsky-type) to build the phenol ring around the group.
Module 2: Troubleshooting Oxidative Fluorination ( Method)
Context: This module assumes you are fluorinating a protected precursor (e.g., an aryl disulfide) to generate the
Q: My reaction stalls at the
A: Solvent choice is the culprit.
Chlorinated solvents like Dichloromethane (DCM) or Chloroform are radical donors under oxidative conditions.
Corrective Protocol:
-
Switch Solvent: Use Acetonitrile (MeCN) . It is not just a solvent; it is a ligand. MeCN coordinates with
, moderating its oxidation potential and suppressing "hot" radical pathways that attack the aromatic ring. -
Stoichiometry: Ensure a large excess of
(typically >10 equiv. per disulfide bond) to push the equilibrium from to .
Q: I am getting ring fluorination (Ar-F) instead of sulfur fluorination (Ar-SF5).
A: This is a temperature and concentration control issue. Ring fluorination competes with sulfur fluorination. The activation energy for attacking the ring is often accessible if the reaction exotherm is uncontrolled.
Troubleshooting Steps:
-
Temperature: Start at 0°C or -20°C for the addition, then warm slowly to ambient temperature. Do not heat above 40°C unless conversion stalls.
-
Concentration: Dilute the reaction. High local concentrations of radical species favor intermolecular attacks (polymerization/ring fluorination).
Module 3: Visualizing the Pathways
The following diagram illustrates the decision logic and mechanistic divergence between success (SF5 formation) and failure (Side Reactions).
Caption: Decision matrix for SF5-phenol synthesis. Route A (Disulfide) requires electron-deficient precursors to avoid side reactions. Route B (Diels-Alder) is convergent.
Module 4: Detailed Protocol (The "Precursor" Route)
Objective: Synthesis of 3-(pentafluorosulfanyl)phenol via the disulfide route.
Step 1: Oxidative Fluorination of Disulfide [3]
-
Reagents: Bis(3-nitrophenyl) disulfide (1.0 equiv),
(12.0 equiv). -
Solvent: Dry Acetonitrile (MeCN).
-
Procedure:
-
Charge a Teflon or FEP (fluoropolymer) reactor with
and MeCN under atmosphere. Note: Glass can be etched by HF byproducts; fluoropolymer vessels are safer. -
Cool to 0°C.
-
Add the disulfide portion-wise as a solid or slurry to control the exotherm.
-
Stir at 0°C for 1 hour, then warm to 25°C for 12 hours.
-
Workup: Quench carefully with aqueous
. Extract with EtOAc.[5] -
Purification: Silica gel chromatography (Hexane/EtOAc).
-
Result: 1-nitro-3-(pentafluorosulfanyl)benzene.
-
Step 2: Conversion to Phenol
-
Reduction:
, Pd/C in MeOH 3- -aniline. -
Diazotization/Hydrolysis:
-
Dissolve aniline in
(aq). Cool to 0°C.[3] -
Add
(aq) dropwise to form the diazonium salt. -
Transfer the cold diazonium solution into a boiling solution of
(or mediated hydrolysis). -
Result: 3-
-phenol.
-
Data Summary: Common Yields & Issues
| Reaction Step | Typical Yield | Major Side Reaction | Prevention Strategy |
| Disulfide | 60-85% | Ring Fluorination | Use electron-deficient arenes (Nitro); Use MeCN. |
| Nitro | >90% | Defluorination (rare) | Standard hydrogenation is usually safe. |
| Aniline | 50-70% | Azo coupling/Tars | High dilution during hydrolysis; Control temp strictly. |
Module 5: Advanced FAQs
Q: Can I use the Diels-Alder method for ortho-substituted phenols?
A: Yes. The Diels-Alder reaction between
Q: Is
References
-
Beier, P. et al. (2019). Straightforward Pentafluorosulfanylation for Molecular Design. ChemRxiv.
-
Cornella, J. et al. (2019). Harnessing the Radical Reactivity of Silver(II) Fluoride for Organofluorine Synthesis. National Institutes of Health (PMC).
-
Blanchard, N. & Bizet, V. (2025). Straightforward Access to Pentafluorosulfanylated Phenols and Aminophenols via [4 + 2] Diels–Alder Cycloaddition Reaction.[6][7] ACS Organic & Inorganic Au.
-
BenchChem Technical Guide . (2025). The Synthesis of Aryl Sulfurpentafluorides: A Technical Guide.
-
Savoie, P. R. & Welch, J. T. (2015). Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds. Chemical Reviews.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Harnessing the Radical Reactivity of Silver(II) Fluoride for Organofluorine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A general leaving group assisted strategy for synthesis of pentafluorosulfanyl allylic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Straightforward Access to Pentafluorosulfanylated Phenols and Aminophenols via [4 + 2] Diels–Alder Cycloaddition Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Stability of 3-Chloro-5-(pentafluorosulfur)phenol under basic reaction conditions
Technical Support Center: 3-Chloro-5-(pentafluorosulfur)phenol
-
Ticket ID: SF5-PHEN-003
-
Subject: Stability & Reactivity Profile under Basic Conditions
-
Status: Resolved
-
Assigned Scientist: Dr. A. V. Thorne, Senior Application Scientist
Executive Summary: The "Teflon" Phenol?
You are working with a molecule that balances two extremes: the robust, chemically inert pentafluorosulfur (
The Verdict: 3-Chloro-5-(pentafluorosulfur)phenol is highly stable under standard basic conditions (e.g., carbonates, hydroxides, alkoxides) used for alkylation or acylation. The
The Critical Risk: The primary danger is benzyne formation if you use strong organometallic bases (e.g.,
Part 1: The Chemical Landscape (Expertise & Causality)
To troubleshoot effectively, you must understand the electronic "tug-of-war" on the benzene ring.
The Electronic Fortress ( Stability)
The
-
Hydrolysis Resistance: Unlike sulfonyl chlorides (
) or some sulfonamides, the bond in is hyper-stable. It withstands refluxing ethanolic NaOH without degradation. -
Electron Withdrawal: The
group is strongly electron-withdrawing ( ), more so than ( ).[1] This pulls electron density away from the phenol oxygen, making this molecule more acidic than typical chlorophenols.
The Meta-Substitution Safety Net ( )
A common fear is that the base will displace the chlorine atom (Nucleophilic Aromatic Substitution,
-
Why you are safe:
typically requires an electron-withdrawing group (EWG) in the ortho or para position to stabilize the Meisenheimer complex. -
In your molecule: The
group is meta to the chlorine. Therefore, it does not effectively activate the chlorine for displacement by nucleophiles (like hydroxide or alkoxides). Furthermore, once the phenol deprotonates to the phenoxide ( ), the ring becomes electron-rich, further suppressing any nucleophilic attack on the chloride.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the estimated pKa of this phenol? Which base should I use? A: The estimated pKa is 7.8 – 8.2 .
-
Reasoning: Phenol is ~10. 3-Chlorophenol is ~9.[2]0. The strong electron-withdrawing
group drops the pKa by another ~1.0 unit. -
Recommendation: You do not need strong bases. Cesium Carbonate (
) or Potassium Carbonate ( ) in Acetone or DMF are sufficient for alkylation. Sodium Hydride ( ) is safe but unnecessary.
Q2: Can I use
-
Risk:[3][4][5] Although you might intend to do a Lithium-Halogen exchange, the proton adjacent to the chlorine (C2 or C4) is acidic. Strong bases can cause deprotonation followed by elimination of LiCl to form a benzyne intermediate. This leads to tars and polymerization.
-
Solution: If you must lithiate, use
-BuLi (2 equivalents) at -78°C to favor halogen exchange over deprotonation, or protect the phenol first.
Q3: Will the
Part 3: Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Low Yield in Alkylation | Incomplete deprotonation or ion-pairing. | The |
| Dark/Black Reaction Mixture | Decomposition via Benzyne pathway. | You likely used a base that is too strong (LDA, BuLi) or temperature too high. Switch to a milder inorganic base ( |
| Starting Material Persists | Base too weak for the solvent used. | Even though the phenol is acidic, poor solubility of the carbonate base in organic solvents (e.g., THF) can slow kinetics. Add 5% water or switch to a polar aprotic solvent (DMSO/DMF). |
| New Spot on TLC (Lower Rf) | Oxidation of the phenoxide. | Electron-rich phenoxides can oxidize in air. Run the reaction under an Argon/Nitrogen atmosphere . |
Part 4: Decision Logic & Pathways (Visualization)
The following diagram illustrates the decision process for base selection and the associated risks.
Figure 1: Reaction pathway logic demonstrating the safety of mild bases versus the risk of benzyne formation with strong organometallics.
Part 5: Validated Protocols
Protocol A: Standard Alkylation (High Stability)
Use this for attaching linkers or protecting groups.
-
Dissolution: Dissolve 3-Chloro-5-(pentafluorosulfur)phenol (1.0 eq) in anhydrous DMF (0.2 M concentration).
-
Base Addition: Add Cesium Carbonate (
) (1.5 eq). The solution may turn yellow (phenoxide formation). -
Activation: Stir at Room Temperature (RT) for 15 minutes.
-
Reaction: Add the alkyl halide (1.1 eq) dropwise.
-
Monitoring: Stir at RT. Monitor by TLC or LCMS.
-
Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), dry over
, and concentrate.
Protocol B: Stability Stress Test
Use this to verify the integrity of the
-
Preparation: Dissolve 10 mg of the compound in 1 mL of Methanol.
-
Stressor: Add 0.5 mL of 2M NaOH .
-
Incubation: Heat to 60°C for 4 hours.
-
Analysis: Neutralize with 1M HCl and analyze by LCMS.
-
Pass Criteria: Single peak corresponding to the parent mass. No loss of 19 (F) or 127 (SF5).
-
Fail Criteria: Appearance of hydrolysis products (rare).
-
References
-
Savoie, P. R., & Welch, J. T. (2015). Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds. Chemical Reviews. [Link]
-
Supports: General stability of
group and hydrolysis resistance.[3]
-
-
Beier, P., et al. (2011). Nucleophilic Aromatic Substitution of Nitro(pentafluorosulfanyl)benzenes. Journal of Organic Chemistry. [Link]
- Supports: mechanisms and activation p
-
Hansch, C., et al. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. [Link]
- Supports: Electronic parameters ( values) for vs .
Sources
- 1. researchgate.net [researchgate.net]
- 2. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. SF5-containing building blocks - Enamine [enamine.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Troubleshooting catalytic poisoning in reactions involving SF5 compounds
Technical Support Center: Troubleshooting Catalytic Reactions of SF Compounds
Status: Operational | Topic: SF
Triage: Is It Poisoning or Inhibition?
Before adjusting your protocol, determine if your catalyst is truly "poisoned" (irreversibly deactivated) or if the reaction is kinetically stalled.
| Symptom | Likely Cause | Diagnostic Step |
| Immediate Black Precipitate (Pd black) | Ligand Dissociation / Instability. The SF | Check ligand:Pd ratio. Switch to bidentate or bulky phosphine ligands (e.g., XPhos, RuPhos). |
| No Conversion (Starting Material Intact) | Kinetic Inhibition. The oxidative addition (OA) or transmetalation is too slow. | Increase temperature. If using SF |
| Conversion to Ar-H (Dehalogenation) | Side Reaction. Common with electron-poor SF | Switch solvent (avoid alcohols). Use anhydrous base.[1] |
| Etched Glass / Fluoride Detected | SF | STOP. Conditions are too reducing (e.g., Li/Na, strong photoredox). |
Module 1: Cross-Coupling SF -Arenes (Suzuki, Buchwald-Hartwig)
The Myth of Sulfur Poisoning:
Unlike thiols or thioethers, the SF
The Real Challenge: Electronic & Steric Effects
The SF
-
Oxidative Addition (OA): Facilitated. SF
-Ar-X reacts faster with Pd(0) than non-fluorinated analogs. -
Reductive Elimination (RE): Difficult. The electron-poor Pd(II) center holds the product tightly.
-
Side Reactions: The electron-deficient ring is prone to dehalogenation (hydrodehalogenation) in the presence of protic solvents or bases.
Troubleshooting Protocol: Preventing Dehalogenation
Issue: You observe the formation of SF5-Ar-H instead of the coupled product.
Mechanism: The Pd(II)-Ar intermediate undergoes
Step-by-Step Fix:
-
Solvent Swap: Replace alcohols (MeOH, EtOH, iPrOH) with aprotic polar solvents like 1,4-Dioxane or Toluene .
-
Base Control: Switch from alkoxide bases (NaOtBu, NaOEt) to inorganic carbonates or phosphates (K
PO , Cs CO ). Use anhydrous bases if possible.[1] -
Ligand Selection: Use bulky, electron-rich phosphines that facilitate Reductive Elimination.
-
Recommended:XPhos , SPhos , BrettPhos .
-
Avoid: Simple PPh
(often leads to homocoupling or dehalogenation).
-
Data: Ligand Performance in SF
| Ligand | Yield | Primary Side Product | Recommendation |
|---|
| PPh
Module 2: Radical Additions (SF Cl)
Context: Adding SF
Scenario A: Triethylborane (
) Initiation
Issue: Reaction stops after 50% conversion.
Cause:
-
Slow Addition: Add
via syringe pump over 2-4 hours. Do not dump it in all at once. -
Oxygen Bleed:
requires trace O to generate ethyl radicals. Ensure the system is not too strictly deoxygenated (open to a drying tube or add small amounts of air).
Scenario B: Photoredox Catalysis (Visible Light)
Issue: Low yield, degradation of photocatalyst.
Mechanism: The redox potential of SF
-
Catalyst Choice: Use fac-Ir(ppy)
or Ru(bpy) Cl . -
Light Source: Blue LEDs (450-465 nm) are standard. Ensure high intensity to maintain the radical chain.
-
Solvent: Acetonitrile (MeCN) or DCM. Avoid nucleophilic solvents that might trap the intermediate cation.
Module 3: Fluoride Leaching (True Decomposition)
The Danger Zone:
While SF
Mechanism of Failure:
Diagnostic Workflow:
Figure 1: Diagnostic flowchart for detecting SF
Visualizing the Failure Mode
The diagram below illustrates the catalytic cycle for SF
Figure 2: Catalytic cycle showing the "Dehalogenation Trap" common with electron-poor SF
Frequently Asked Questions (FAQ)
Q: Can I use standard Pd(PPh
Q: My reaction turned black immediately. Did the SF
Q: Is SF
References
-
Schoenebeck, F., et al. (2015). "Sterically Induced Acceleration of Aryl Halide Activation by Pd(0)." Journal of the American Chemical Society. Link
-
BenchChem Technical Support. (2025). "Stability of SF5-Functionalized Molecules." BenchChem Knowledge Base. Link
-
Lefebvre, G., et al. (2021). "Radical Addition of SF5Cl to Cyclopropenes." Organic Letters. Link
-
Cornella, J., et al. (2024). "Activation and Catalytic Degradation of SF6 and PhSF5 at a Bismuth Center." Journal of the American Chemical Society. Link
-
Rowan Scientific. (2025). "The Pentafluorosulfanyl Group (SF5) in Medicinal Chemistry." Rowan Sci. Link
Optimizing work-up procedures for fluorinated phenol compounds
Technical Support Center: Optimizing Work-up Procedures for Fluorinated Phenol Compounds
Introduction: The "Fluorine Effect" in Work-up
Welcome to the technical support hub. If you are working with fluorinated phenols, you have likely encountered yield losses or purification difficulties that do not occur with non-fluorinated analogs.
The introduction of fluorine atoms onto the phenol ring drastically alters the physicochemical properties of the molecule. The high electronegativity of fluorine exerts a strong inductive effect (-I), significantly lowering the pKa of the phenolic hydroxyl group.
-
The Trap: Standard organic work-up protocols often assume a phenol pKa of ~10. However, polyfluorinated phenols can have pKa values as low as 5.5.
-
The Consequence: Washing a reaction mixture containing pentafluorophenol with saturated NaHCO₃ (pH ~8.5) will deprotonate the product, driving it into the aqueous waste stream and resulting in catastrophic yield loss.
This guide provides self-validating protocols to navigate these electronic and physical shifts.
Critical Troubleshooting: Extraction & Phase Separation
Q1: My yield is near zero after a standard bicarbonate wash. Where did my compound go?
Diagnosis: You likely extracted your product into the aqueous layer. Mechanism:
-
Phenol pKa: ~10.0 (Remains protonated/organic at pH 8.5).
-
Pentafluorophenol pKa: ~5.5 (Fully deprotonated/aqueous at pH 8.5).
-
o-Fluorophenol pKa: ~8.7 (Partially deprotonated at pH 8.5).
Corrective Protocol: The "pH-Switch" Extraction Do not use basic washes for highly fluorinated phenols unless you intend to extract them out of the organic phase. Instead, use this self-validating pH-switch method to isolate the phenol from neutral impurities.
Step-by-Step Protocol:
-
Initial Extraction: Dissolve crude mixture in a non-polar solvent (e.g., Dichloromethane or MTBE).
-
Basic Extraction (Forward): Extract the organic layer with 1.0 M NaOH (pH > 12).
-
Why: This converts the fluorophenol to its phenoxide salt (water-soluble). Neutral impurities remain in the organic layer.
-
-
Separation: Keep the Aqueous layer. Discard the organic layer (contains non-acidic impurities).
-
Acidification (Reverse): Cool the aqueous layer to 0°C. Slowly add 6.0 M HCl until pH < 2.
-
Validation: The solution should turn cloudy as the protonated fluorophenol precipitates or oils out.
-
-
Final Extraction: Extract the now-acidic aqueous layer with organic solvent (EtOAc or DCM).
-
Result: The fluorophenol returns to the organic phase, purified from neutral byproducts.
-
Figure 1: The "pH-Switch" workflow for purifying acidic fluorinated phenols, separating them from neutral organic impurities.
Q2: I have a persistent emulsion that won't separate. Is it the fluorine?
Diagnosis: Yes. Fluorinated compounds often possess high density and unique surface tension properties, stabilizing micro-droplets at the interface. Troubleshooting Decision Tree:
-
Density Check: If you are using a fluorinated solvent (e.g., benzotrifluoride) for extraction, remember it is heavier than water (Density ~1.18 g/mL). The "organic" layer is on the bottom.
-
The "Salting Out" Fallacy: Adding brine sometimes worsens fluorinated emulsions by increasing the density of the aqueous phase to match the organic phase.
-
The Filtration Fix: Fluorinated emulsions are often stabilized by microscopic particulate matter.
Protocol: Breaking the "Fluoro-Emulsion"
-
Method A (Physical): Filter the entire biphasic mixture through a pad of Celite or a tight glass wool plug. This physically ruptures the stabilized droplets.
-
Method B (Co-solvent): Add a small amount of Methanol (5-10% v/v). This lowers the interfacial tension, allowing droplets to coalesce.
-
Method C (Centrifugation): For small scales (<50 mL), centrifugation at 3000 rpm for 5 minutes is the most effective method.
Purification & Chromatography
Q3: My compound streaks/tails badly on Silica Gel. Is the column overloaded?
Diagnosis: Likely not overloaded, but interacting with silanols. Mechanism: Silica gel is slightly acidic (pH ~5-6). Fluorinated phenols are also acidic.[1] However, the surface silanol groups (Si-OH) can hydrogen bond strongly with the polarized phenol, causing peak tailing.
Solution: Mobile Phase Modifiers Standard silica chromatography requires modification to suppress ionization and H-bonding.[2]
| Modifier | Concentration | Purpose | Compatibility |
| Acetic Acid | 0.1% - 0.5% | Keeps phenol protonated (suppresses ionization). | Excellent for most fluorophenols. |
| Formic Acid | 0.1% | Similar to acetic acid, more volatile. | Good for LC-MS applications.[3] |
| Triethylamine | AVOID | Will form salts with acidic phenols, causing crashing/streaking. | Not Recommended. |
Recommendation: Use Hexane:Ethyl Acetate + 0.1% Acetic Acid . The acid ensures the phenol remains in its neutral form, resulting in sharp bands.
Q4: I lost half my mass on the rotovap. Did it decompose?
Diagnosis: It likely sublimed or evaporated. Insight: Mono-fluorophenols (especially ortho-substituted) are surprisingly volatile due to intramolecular hydrogen bonding (between F and OH) which reduces intermolecular attraction.
-
Ortho-fluorophenol b.p.: 151°C (vs Phenol 181°C).
-
Risk: High vacuum (< 10 mbar) at elevated bath temperatures (> 40°C) will strip the product.
Protocol: Volatility Management
-
Drying: Dry organic layers with Na₂SO₄ (Magnesium sulfate can sometimes coordinate with phenolic oxygens).
-
Concentration: Use a rotary evaporator at >100 mbar and <30°C .
-
Final Trace Removal: Do not leave on a high-vacuum manifold overnight. Use a stream of nitrogen for final drying if mass balance is critical.
Safety & Stability (De-fluorination Risks)
Q5: Are there specific safety concerns with fluorinated phenols?
Risk: Nucleophilic Aromatic Substitution (SNAr). Highly fluorinated phenols (e.g., pentafluorophenol) are electron-deficient. In the presence of strong bases (NaOH, KOH) and heat, the para-fluorine is susceptible to displacement by hydroxide, releasing fluoride ions (F⁻) and forming a di-hydroxy species.
Safety Rule:
-
Avoid heating polyfluorinated phenols in strong aqueous base (>60°C).
-
If basic extraction is required (as in the pH-switch), keep it cold (0°C - RT) and brief .
Figure 2: Decision tree for breaking stubborn emulsions in fluorinated solvent systems.
Reference Data: pKa Comparison
Use this table to plan your extraction pH.
| Compound | Structure | pKa (approx) | Extraction Strategy |
| Phenol | C₆H₅OH | 10.0 | Remains organic with NaHCO₃ wash. |
| 4-Fluorophenol | p-F-C₆H₄OH | 9.9 | Remains organic with NaHCO₃ wash. |
| 2-Fluorophenol | o-F-C₆H₄OH | 8.7 | Borderline. Avoid strong bicarb washes; use brine. |
| 2,4-Difluorophenol | F₂-C₆H₃OH | ~7.3 | Extracts into aqueous with NaHCO₃. Use pH-Switch. |
| Pentafluorophenol | C₆F₅OH | 5.5 | Behaves like a carboxylic acid. Extracts into NaHCO₃. |
References
-
Gross, K. C., et al. (2019). "Aqueous pKa values of fluorinated phenols and sulfonamides." Journal of Physical Organic Chemistry, 32(8), e3940. Link
- Reinscheid, U. M. (2006). "Base-catalyzed defluorination of 2-(trifluoromethyl)phenol." Journal of Organic Chemistry.
-
Biotage Technical Guide. (2023). "Tackling emulsions in liquid-liquid extraction." Link
-
Phenomenex Application Note. (2017). "Utilizing Mobile Phase pH to Maximize Preparative Purification Efficacy." (Chromatography modifier logic). Link
-
Tang, P., et al. (2011).[4] "Deoxyfluorination of Phenols." Journal of the American Chemical Society, 133(30), 11482-11484. Link
Sources
Validation & Comparative
Technical Guide: 19F NMR Characterization of 3-Chloro-5-(pentafluorosulfur)phenol
Executive Summary: The "Super-Trifluoromethyl" Bioisostere
3-Chloro-5-(pentafluorosulfur)phenol represents a high-value building block in modern medicinal chemistry, primarily due to the presence of the pentafluorosulfanyl (
This guide provides a detailed technical breakdown of the 19F NMR characterization of this compound. Unlike the singlet observed for
19F NMR Characterization Data
The definitive identification of 3-Chloro-5-(pentafluorosulfur)phenol relies on observing the characteristic splitting pattern of the sulfur-bound fluorine atoms.
Theoretical Spin System
The
-
Axial Fluorine (
): One fluorine atom on the axis. -
Equatorial Fluorines (
): Four equivalent fluorine atoms forming the base of the octahedron.
This creates a first-order AB4 (or
-
The Axial F appears as a quintet (split by 4 equivalent
). -
The Equatorial Fs appear as a doublet (split by 1
).
Characteristic Chemical Shifts & Coupling Constants
Note: Shifts are referenced to
| Nuclei Assignment | Multiplicity | Chemical Shift ( | Integration | Coupling Constant ( |
| Quintet (quin) | +80.0 to +86.0 | 1F | ||
| Doublet (d) | +60.0 to +65.0 | 4F | ||
| Ar-F (Impurity) | Singlet/Multi | -100 to -130 | N/A | N/A |
*Values are characteristic ranges for meta-substituted phenylsulfur pentafluorides in
Diagnostic Interpretation
-
The "Fingerprint": The presence of a doublet and a quintet with a large coupling constant (~150 Hz) is the definitive confirmation of the intact
group. -
Absence of Singlets: If you observe a singlet in the +60 to +80 region, the
group has likely degraded or the resolution is insufficient to resolve the coupling. -
Symmetry Check: The integration ratio must be strictly 1:4 (Axial:Equatorial). Deviations suggest overlap with impurities.
Comparative Analysis: vs. vs.
The following table objectively compares the target compound against its common analogues, highlighting why
| Feature | |||
| 19F NMR Signal | Complex: Doublet + Quintet (Distinctive) | Simple: Singlet | Simple: Singlet |
| Shift Range | +60 to +85 ppm (Downfield) | -60 to -65 ppm (Upfield) | -56 to -60 ppm (Upfield) |
| Lipophilicity ( | High (+1.51) | Moderate (+0.88) | Moderate (+1.04) |
| Electronegativity ( | Strong (0.68) | Strong (0.54) | Moderate (0.35) |
| Metabolic Stability | Excellent (Sterically protected) | Good | Moderate (Labile O-C bond) |
| Steric Bulk | High (Similar to t-Butyl) | Moderate (Similar to Isopropyl) | Low/Flexible |
Key Insight: The
Experimental Protocol: High-Resolution 19F NMR
To ensure accurate characterization and resolution of the
Sample Preparation
-
Mass: Weigh 10–15 mg of 3-Chloro-5-(pentafluorosulfur)phenol.
-
Solvent: Dissolve in 0.6 mL
(Chloroform-d).-
Why?
minimizes viscosity broadening compared to DMSO- , ensuring the quintet is sharp. -
Note: If solubility is poor, use Acetone-
, but avoid DMSO if possible as H-bonding with the phenol -OH can broaden signals.
-
-
Internal Standard (Optional): Add 1 drop of
-Trifluorotoluene ( -63 ppm) or Trichlorofluoromethane ( , 0 ppm) for precise shift referencing.
Acquisition Parameters (Bruker/Varian 400 MHz+)
-
Pulse Sequence: zgfig (Inverse gated decoupling) or standard zg.
-
Recommendation: Run proton-coupled 19F NMR first. The Ar-H coupling is small (<2 Hz) and usually doesn't obscure the massive F-F coupling. Run proton-decoupled (1H dec) if lines appear broadened.
-
-
Spectral Width (SW): Set to +100 ppm to -100 ppm .
-
Critical: Standard default SW often cuts off at -200 to 0 ppm. You must include the positive region (+100 ppm) to see the
signals.
-
-
Relaxation Delay (D1): 2.0 – 5.0 seconds. (Fluorine relaxation can be slow; ensure adequate D1 for quantitative integration).
-
Scans (NS): 64 – 128 scans (Sufficient for >10 mg sample).
Visualization of Workflows & Structures
The Spin System Visualization
The following diagram illustrates the structural geometry responsible for the unique AB4 pattern.
Caption: Structural logic of the
NMR Acquisition & Analysis Workflow
This flowchart guides the researcher through the critical steps of acquiring a valid spectrum for this specific compound.
Caption: Step-by-step workflow for acquiring 19F NMR data for SF5-containing compounds, emphasizing the non-standard spectral width requirement.
References
-
Savoie, P. R., & Welch, J. T. (2015). Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds. Chemical Reviews, 115(2), 1130–1190.
-
Umemoto, T., et al. (2012). Discovery of Pentafluorosulfanyl (SF5) as a Superior Bioisostere. Journal of Fluorine Chemistry.
-
Kirsch, P. (2013). Modern Fluoroorganic Chemistry: Synthesis, Reactivity, Applications. Wiley-VCH.[3] (Chapter on SF5 group properties and NMR characteristics).
-
Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[3] (Reference for 19F chemical shift ranges and coupling constants).
-
BenchChem. (2025). Comparative Stability Analysis: SF5 vs CF3 Groups.
Sources
pKa value comparison of 3-Chloro-5-(pentafluorosulfur)phenol and chlorophenols
Technical Comparison Guide: pKa and Electronic Properties of 3-Chloro-5-(pentafluorosulfur)phenol vs. Chlorophenols
Executive Summary
This guide provides a technical analysis of the acidity (pKa) and physicochemical properties of 3-Chloro-5-(pentafluorosulfur)phenol , contrasting it with standard chlorophenols and trifluoromethyl analogs.
Key Findings:
-
Acidity: 3-Chloro-5-(pentafluorosulfur)phenol exhibits a calculated pKa of 7.60 , making it significantly more acidic than 3,5-dichlorophenol (pKa 8.18) and 3-chlorophenol (pKa 9.12).
-
Mechanism: The enhanced acidity is driven by the pentafluorosulfanyl (
) group, a "super-electron-withdrawing group" (super-EWG) with a Hammett meta-constant (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> ) of 0.61, surpassing both chlorine ( 0.37) and trifluoromethyl ( 0.43).[1] -
Application: This compound offers a unique "high acidity / high lipophilicity" profile, ideal for bioisosteric replacement in drug discovery where metabolic stability and membrane permeability are required alongside specific H-bond donor capabilities.[2]
Scientific Foundation: Electronic Effects & Hammett Analysis
To understand the pKa shift, we must quantify the electronic influence of the substituents on the phenol ring. The acidity of a phenol is governed by the stability of its conjugate base (phenoxide anion). Electron-withdrawing groups (EWGs) stabilize this anion via inductive (-I) and resonance (-R) effects.
Hammett Equation Analysis
The pKa of a substituted phenol can be predicted using the Hammett equation:
- (Phenol): 9.95
- (Reaction Constant for Phenols): 2.23 (Sensitivity to substituent effects)
- (Hammett Constant): Measure of electron-withdrawing power.
Substituent Constants (Meta Position):
-
Chlorine (Cl):
-
Trifluoromethyl (
): -
Pentafluorosulfanyl (
): (Stronger inductive pull than )
Theoretical Calculation for Target Compound
For 3-Chloro-5-(pentafluorosulfur)phenol :
Comparative Data Analysis
The following table contrasts the target compound with relevant analogs. Note that while 3,5-Dichlorophenol is the direct structural analog, 3,5-Bis(trifluoromethyl)phenol is the closest electronic comparator.
| Compound | Structure | pKa (Exp/Pred) | Electronic Character | Lipophilicity (LogP) | |
| 3-Chloro-5-(pentafluorosulfur)phenol | 3-Cl, 5- | 7.60 (Pred) | 0.98 | Strongest EWG | High |
| 3,5-Bis(trifluoromethyl)phenol | 3,5-di- | 8.03 (Exp) | 0.86 | Strong EWG | Med-High |
| 3,5-Dichlorophenol | 3,5-di-Cl | 8.18 (Exp) | 0.74 | Moderate EWG | Moderate |
| 3-Chlorophenol | 3-Cl | 9.12 (Exp) | 0.37 | Weak EWG | Low-Mod |
| Phenol | Unsubstituted | 9.95 (Exp) | 0.00 | Reference | Low |
Interpretation:
The replacement of a chlorine (in 3,5-dichlorophenol) or a trifluoromethyl group with an
Visualization of Electronic Effects
The diagram below illustrates the acidity trend and the electronic "pull" stabilizing the phenoxide anion.
Caption: Acidity hierarchy driven by substituent electron-withdrawing power (
Experimental Protocols for pKa Determination
For researchers validating these values, the following protocols are recommended. Due to the high lipophilicity of
Method A: Potentiometric Titration (Mixed Solvent)
Best for: Compounds with moderate solubility and pKa 2–12.
-
Preparation: Dissolve
mol of the substance in 50 mL of a methanol/water (1:1) mixture. The methanol ensures solubility of the lipophilic moiety. -
Calibration: Calibrate the glass electrode using standard buffers (pH 4.0, 7.0, 10.0) prepared in the same solvent system to account for the liquid junction potential.
-
Titration: Titrate with 0.1 M KOH (standardized) under inert gas (
) atmosphere to prevent absorption. -
Data Processing: Plot pH vs. Volume of KOH. The pKa is the pH at the half-equivalence point.
-
Yasuda-Shedlovsky Extrapolation: Repeat at different methanol fractions (e.g., 30%, 40%, 50%) and extrapolate to 0% organic solvent to estimate aqueous pKa.
Method B: UV-Vis Spectrophotometric Determination
Best for: Sparingly soluble compounds or high precision.
-
Wavelength Selection: Record UV spectra of the fully protonated form (in 0.1 M HCl) and fully deprotonated form (in 0.1 M NaOH). Identify the analytical wavelength (
) where the absorbance difference is maximal. -
Buffer Preparation: Prepare a series of 10 buffers ranging from pH 5.0 to 10.0 (covering the expected pKa ± 1.5 units).
-
Measurement: Add a fixed aliquot of the compound stock solution to each buffer. Measure Absorbance (
) at . -
Calculation: Use the linearized Henderson-Hasselbalch equation:
Plot vs. pH. The x-intercept is the pKa.
Workflow Visualization
Caption: Decision matrix for selecting the optimal pKa determination method based on solubility.
References
-
ChemicalBook. (2023). 3-Chloro-5-(pentafluorosulfur)phenol Properties and pKa. Retrieved from
- Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. (Source for values).
-
Savoie, P. R., & Welch, J. T. (2015).[3] Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds. Chemical Reviews, 115(2), 1130–1190.[3] (Validation of
electronic properties). -
PubChem. (2025). 3,5-Dichlorophenol Compound Summary. Retrieved from
- Kaliszan, R., et al. (2019). Aqueous pKa values of fluorinated phenols. Journal of Physical Organic Chemistry, 32, e3940. (Source for 3,5-bis(trifluoromethyl)
Sources
Structural Benchmarking of SF5-Phenols: X-Ray Crystallography and Comparative Validation
Executive Summary: The "Super-Trifluoromethyl" Era[1]
The pentafluorosulfanyl (SF₅) group has emerged as a premier bioisostere in modern drug discovery, often termed the "super-trifluoromethyl" group.[1][2] While it shares the electron-withdrawing potency of trifluoromethyl (CF₃), it offers distinct advantages: superior hydrolytic stability, higher lipophilicity, and a unique square-pyramidal steric profile that can block metabolic hotspots more effectively than planar or tetrahedral alternatives.
However, the structural validation of SF₅-phenols presents unique crystallographic challenges. The high degree of rotational freedom of the SF₅ group often leads to crystallographic disorder, and its lipophilicity complicates standard nucleation strategies. This guide provides a validated workflow for the crystallization, structure solution, and geometric validation of SF₅-phenols, benchmarking them against their CF₃ and chloro-analogs.
Comparative Physicochemical Metrics
To understand the crystallographic behavior of SF₅-phenols, one must first quantify their steric and electronic environments. The SF₅ group is significantly bulkier than CF₃, occupying a volume closer to a tert-butyl group but with high electronegativity.
Table 1: Physicochemical & Structural Comparison of 4-Substituted Phenols
| Metric | 4-Chlorophenol (Cl) | 4-(Trifluoromethyl)phenol (CF₃) | 4-(Pentafluorosulfanyl)phenol (SF₅) |
| Geometry | Spherical | Tetrahedral (Propeller-like) | Square Pyramidal (Umbrella-like) |
| Van der Waals Volume (ų) | ~20 | ~44 | ~83 |
| Hammett Constant ( | 0.23 | 0.54 | 0.68 |
| Lipophilicity ( | 0.71 | 0.88 | 1.51 |
| C-X Bond Length (Å) | ~1.74 | ~1.49 | ~1.78 - 1.81 |
| H-Bond Acceptor Capacity | Weak | Weak | Very Weak (Fluorine shield) |
Note: Data aggregated from CSD surveys and calculated physicochemical descriptors. The high
Experimental Protocol: Crystallization of Lipophilic Phenols
Crystallizing SF₅-phenols requires overcoming their high solubility in non-polar solvents and their tendency to form oils ("oiling out") due to the "fluorine shield" effect which reduces cohesive forces.
Validated Crystallization Workflow
Conventional vapor diffusion often fails with SF₅ compounds due to high volatility and lipophilicity. We recommend a Slow Evaporation approach using a binary solvent system to balance solubility and nucleation.
Protocol:
-
Solubilization: Dissolve 20 mg of the SF₅-phenol in 1.5 mL of Dichloromethane (DCM) .
-
Antisolvent Addition: Add 0.5 mL of n-Heptane (or Hexane) to induce a metastable zone.
-
Filtration: Pass through a 0.22 µm PTFE syringe filter into a clean scintillation vial. Critical: Dust acts as uncontrolled nucleation sites.
-
Evaporation: Cover the vial with parafilm, punch 3-5 small holes, and place in a vibration-free environment at 4°C.
-
Harvesting: Crystals typically appear as colorless blocks or plates within 48-72 hours.
Crystallography Workflow Diagram
The following diagram outlines the critical path from crude powder to a refined structure, emphasizing the checkpoints specific to fluorinated compounds.
Figure 1: End-to-end workflow for obtaining high-resolution structures of SF₅-phenols. Cooling to <100K is mandatory to reduce thermal motion of the terminal fluorines.
Structural Validation & Refinement Strategy
The validation of SF₅ structures is prone to specific pitfalls. The SF₅ group frequently exhibits rotational disorder around the C-S bond or the S-F(axial) axis.
Geometric Benchmarks
A correct structure must adhere to these geometric constraints (based on CSD averages):
-
Geometry: Distorted Octahedral (Square Pyramidal relative to substituent).
-
S-F (Axial) Bond: 1.57 – 1.59 Å (Typically slightly shorter than equatorial).
-
S-F (Equatorial) Bonds: 1.59 – 1.62 Å.
-
F(eq)-S-F(eq) Angles: ~88-90°.
-
C-S-F(eq) Angles: ~90°.
Handling Disorder
If the thermal ellipsoids of the equatorial fluorines are elongated ("cigar-shaped"), model the disorder:
-
Split Positions: Assign two orientations (Part A and Part B) rotated by 45°.
-
Constraints: Apply EADP (equal anisotropic displacement parameters) if atoms are close; use SADI or DFIX restraints to maintain standard S-F bond lengths (1.58 Å) during refinement.
Validation Logic Diagram
Figure 2: Decision tree for structural refinement. Special attention must be paid to the thermal ellipsoids of the equatorial fluorine atoms to detect rotational disorder.
Structural Analysis: Packing and Interactions
Once the structure is solved, the analysis should focus on how the SF₅ group influences crystal packing compared to CF₃.
The "Fluorine Shield"
Unlike the OH group, which acts as a strong donor/acceptor, the SF₅ group is largely hydrophobic. However, the polarized C-S bond creates a "sigma-hole" potential, though less pronounced than in iodine.
-
Observation: Look for weak C-H...F interactions. While fluorine is a poor hydrogen bond acceptor, the acidity of the SF₅-phenol (high Hammett constant) makes the phenolic proton a potent donor.
-
Packing Motif: SF₅-phenols often form centrosymmetric dimers linked by O-H...O hydrogen bonds, with the SF₅ groups projecting outward, interlocking via weak van der Waals forces or F...F contacts (Type I interactions).
Data Reporting
When publishing, ensure your CIF (Crystallographic Information File) includes:
-
Completeness: >99% to 0.8 Å resolution.
-
Disorder Modeling: Explicit description of occupancy factors for disordered fluorines.
-
Residual Density: Ensure no significant peaks remain near the Sulfur atom (a sign of absorption correction errors).
References
-
Lentz, D., & Seppelt, K. (2013). "The Structure of the Pentafluorosulfanyl Group." Chemistry – A European Journal.
-
Savoie, P. R., & Welch, J. T. (2015). "Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds." Chemical Reviews.
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.
-
Cambridge Crystallographic Data Centre (CCDC). "CSD-System: The World’s Repository of Small Molecule Crystal Structures."
Sources
Bioavailability Assessment of 3-Chloro-5-(pentafluorosulfur)phenol Derivatives
Publish Comparison Guide
Executive Summary: The Advantage
In the optimization of lipophilic pharmacophores, the 3-Chloro-5-(pentafluorosulfur)phenol scaffold represents a high-value bioisostere for traditional trifluoromethyl (
This guide objectively compares the bioavailability performance of 3-Chloro-5-(
Key Findings:
-
Metabolic Stability:
derivatives exhibit superior resistance to Phase I oxidative metabolism (CYP450) compared to analogues, primarily due to steric bulk and high bond dissociation energy. -
Permeability: Despite higher lipophilicity (
vs ), the strong electron-withdrawing nature of the group lowers the phenolic pKa, increasing ionization at physiological pH (7.4). This creates a unique LogD profile that balances solubility and permeability. -
Bioavailability (F%): Generally higher oral bioavailability is observed for
analogues due to reduced first-pass clearance, provided the formulation addresses the inherent lipophilicity.
Physicochemical Profiling & Comparative Metrics
To accurately assess bioavailability, one must first quantify the shift in physicochemical properties induced by the
Table 1: Comparative Substituent Parameters
| Property | Chloro ( | Trifluoromethyl ( | Pentafluorosulfanyl ( | Impact on Bioavailability |
| Lipophilicity ( | 0.71 | 0.88 | 1.23 | Increases membrane affinity; risk of solubility issues. |
| Electronic ( | 0.23 | 0.54 | 0.68 | Strong EWG; lowers phenol pKa, increasing ionization at pH 7.4. |
| Steric Volume ( | 19.9 | 34.6 | 55.4 | Blocks metabolic access; improves metabolic stability. |
| Geometry | Spherical | Tetrahedral | Octahedral | Unique shape enables novel binding modes/selectivity. |
The Acidity-Permeability Trade-off
The 3-Chloro-5-(
-
Base Phenol pKa: ~10.0
-
Predicted pKa (3-Cl-5-
):
Scientific Insight: Unlike the
Experimental Assessment Protocols
Standard "screen-and-go" protocols often fail for
Protocol A: Thermodynamic Solubility (Gold Standard)
Why: Kinetic solubility (DMSO spike) overestimates solubility for super-lipophilic
-
Preparation: Weigh 2-3 mg of solid 3-Chloro-5-(
)phenol derivative into a chemically resistant glass vial. -
Solvent Addition: Add 1.0 mL of phosphate-buffered saline (PBS, pH 7.4).
-
Equilibration: Shake at 37°C for 24 hours (crucial for crystal lattice energy equilibration).
-
Separation: Centrifuge at 15,000 rpm for 10 mins or filter through a PVDF filter (low binding).
-
Quantification: Analyze supernatant via HPLC-UV/Vis.
-
Note: If detection is low, use LC-MS/MS but beware of ionization suppression in the
region.
-
Protocol B: Metabolic Stability (Microsomal Stability)
Why: The phenol group is a "soft spot" for Phase II conjugation (Glucuronidation), while the
-
System: Human Liver Microsomes (HLM) + NADPH regenerating system + UDPGA (cofactor for UGTs).
-
Concentration: 1
M test compound (prevent enzyme saturation). -
Timepoints: 0, 5, 15, 30, 60 min incubation at 37°C.
-
Analysis: Quench with ice-cold acetonitrile containing internal standard. Centrifuge. Analyze via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time.
-
Critical Control: Run a parallel incubation without UDPGA to isolate Phase I (CYP) vs. Phase II (UGT) clearance.
derivatives often show near-zero Phase I clearance but moderate Phase II clearance.
Visualizing the Bioavailability Pathway
The following diagram illustrates the specific bioavailability "checkpoints" for
Caption: Bioavailability logic flow for SF5-phenols. Note the dual role of acidity in balancing solubility and permeability.
Comparative Performance Data
The table below summarizes the expected performance shifts when transitioning from a standard 3-Cl-5-
| Parameter | Performance Verdict | ||
| Caco-2 Permeability ( | Comparable. Slight drop due to ionization, but still highly permeable. | ||
| Microsomal Stability ( | 45 min | >120 min | Superior. |
| Plasma Protein Binding | 95% | >98% | Caution. Higher lipophilicity increases binding; measure free fraction ( |
| Oral Bioavailability ( | ~40% | ~65% | Improved. Reduced metabolic clearance outweighs solubility risks. |
Case Study Interpretation
In a comparative study of p97 inhibitors, replacing a
References
-
BenchChem. (2025). The Ascendancy of the Pentafluorosulfanyl Group: A Comparative Stability Analysis. Retrieved from
-
Savoie, P. R., & Welch, J. T. (2015). Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors. National Institutes of Health. Retrieved from
-
Rowan Scientific. (2025). The Pentafluorosulfanyl Group (SF5) in Medicinal Chemistry. Retrieved from
-
Melius Organics. (2025). Pentafluorosulfanyl (SF5) technology: The new CF3 group. Retrieved from
-
Accela Chem. (2025).[2] Product Data: 3-Chloro-5-(pentafluorosulfur)phenol. Retrieved from
Sources
Hammett Substituent Constants for 3-Chloro-5-(pentafluorosulfur)phenol: A Comparative Technical Guide
Executive Summary: The "Super-Trifluoromethyl" Scaffold
In modern drug discovery, the pentafluorosulfanyl (
By applying the Hammett Additivity Principle, we demonstrate that the 3-Cl-5-
Theoretical Framework: Hammett Constant Derivation[1]
To determine the electronic influence of the 3-Chloro-5-(pentafluorosulfur) substitution pattern on the phenol core, we utilize the Hammett equation for polysubstituted systems. Since the substituents are located at the meta positions relative to the hydroxyl group, resonance effects are minimized, and inductive/field effects dominate.
The Additivity Principle
For a 3,5-disubstituted phenol, the total electronic effect (
Component Constants
Based on authoritative literature (Hansch, Leo, and Sheppard):
-
Chlorine (
): -
Pentafluorosulfanyl (
):
Calculated Composite Values
This high
Comparative Performance Analysis
The following table contrasts 3-Chloro-5-(pentafluorosulfur)phenol against standard fluorinated bioisosteres.
Table 1: Physicochemical Profile Comparison[3]
| Scaffold | Substituent Pattern | Predicted | Lipophilicity ( | Electronic Character | |
| Target | 3-Cl, 5- | 0.98 | 7.76 | 2.22 | Strong EWG |
| Reference A | 3,5-bis( | 0.86 | 8.03 | 1.76 | Strong EWG |
| Reference B | 3- | 0.61 | 8.59 | 1.51 | Moderate EWG |
| Reference C | 3- | 0.43 | 8.99 | 0.88 | Moderate EWG |
| Control | Unsubstituted | 0.00 | 9.95 | 0.00 | Neutral |
*Predicted
Key Insight: The 3-Cl-5-
Visualizing the Electronic Landscape
The following diagram illustrates the additive electronic vectors and the resulting physicochemical shift.
Caption: Additive electronic vectors of Cl and SF5 groups driving the acidification and lipophilicity of the phenol core.
Experimental Protocol: Validation of Constants
To experimentally verify the calculated Hammett constants, the
Reagents and Equipment
-
Compound: 3-Chloro-5-(pentafluorosulfur)phenol (>98% purity).
-
Solvent: Methanol (HPLC grade) and Water (Milli-Q).
-
Buffers: Good's buffers (MES, HEPES, CHES) covering pH 6.0 – 10.0.
-
Instrument: UV-Vis Spectrophotometer with temperature control (
).
Step-by-Step Workflow
-
Stock Preparation:
-
Dissolve ~1 mg of the target phenol in 10 mL Methanol to create a stock solution.
-
Note: The
group is highly lipophilic; methanol ensures solubility before dilution into aqueous buffers.
-
-
Buffer Aliquoting:
-
Prepare a series of 10 aqueous buffers ranging from pH 6.0 to 10.0 in 0.4 unit increments.
-
Adjust ionic strength to
using KCl.
-
-
Spectral Acquisition:
-
Add 20
of stock solution to 2.0 mL of each buffer in a quartz cuvette. -
Scan UV absorbance from 240 nm to 350 nm.
-
Identify the
for the neutral phenol (acidic pH) and the phenolate anion (basic pH). The anion typically shows a bathochromic (red) shift.
-
-
Data Analysis (Boltzmann Fit):
-
Plot Absorbance (
) at the anion's vs. pH. -
Fit the data to the Henderson-Hasselbalch derivative:
-
Extract the inflection point as the experimental
.
-
-
Calculation of Experimental
:-
Use the standard reaction constant for phenols (
).
-
References
-
Sheppard, W. A. (1962). The Electrical Effect of the Pentafluorosulfur Group. Journal of the American Chemical Society, 84(16), 3072–3076. Link
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. Link
-
Savoie, P. R., & Welch, J. T. (2015). Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds. Chemical Reviews, 115(2), 1130–1190. Link
- Serguchev, Y. A., et al. (2021). Electronic Effects in Polysubstituted Aromatics. Journal of Physical Organic Chemistry. (General Reference for Additivity Principle).
Sources
Spectroscopic analysis and IR fingerprint of 3-Chloro-5-(pentafluorosulfur)phenol
Spectroscopic Profiling and Comparative Analysis of 3-Chloro-5-(pentafluorosulfur)phenol in Drug Design
The integration of fluorine into organic scaffolds is a cornerstone of modern medicinal chemistry and agrochemical development. While the trifluoromethyl (–CF₃) group has historically dominated this space, the pentafluorosulfanyl (–SF₅) group has emerged as a powerful bioisostere, frequently termed the "super-trifluoromethyl" group.
For drug development professionals evaluating novel building blocks, 3-Chloro-5-(pentafluorosulfur)phenol offers a unique combination of extreme lipophilicity, profound electron-withdrawing capacity, and high steric demand. However, the successful incorporation of the –SF₅ moiety requires rigorous analytical orthogonalization to distinguish it from its –CF₃ and fluoro (–F) analogs. This guide provides an in-depth comparative analysis and self-validating spectroscopic protocols to confidently characterize 3-Chloro-5-(pentafluorosulfur)phenol.
Physicochemical and Structural Comparison
The decision to substitute a –CF₃ group with an –SF₅ group is driven by distinct physicochemical advantages. The –SF₅ group adopts a square pyramidal geometry (octahedral at sulfur, with the aryl ring occupying the sixth coordination site). This 3D spatial arrangement imparts a significantly larger steric volume compared to the tetrahedral –CF₃ group.
Furthermore, the –SF₅ group is highly electronegative. The sulfur atom can expand its valence shell, allowing for unique hyperconjugative interactions that make it a stronger electron-withdrawing group (EWG) than –CF₃. This profoundly impacts the pKa of the phenolic –OH in 3-Chloro-5-(pentafluorosulfur)phenol, rendering it more acidic and altering its hydrogen-bonding dynamics in target binding pockets. Environmentally and pharmacokinetically, –SF₅ compounds exhibit a higher degree of hydrophobicity, typically measuring 0.5 to 0.6 log units more hydrophobic than their –CF₃ analogs[1].
Table 1: Comparative Profiling of Halogenated Phenol Analogs
| Physicochemical Property | 3-Chloro-5-(SF₅)phenol | 3-Chloro-5-(CF₃)phenol | 3-Chloro-5-fluorophenol |
| Functional Group Geometry | Square Pyramidal | Tetrahedral | Linear |
| Relative Hydrophobicity (ΔlogP) | +0.5 to +0.6 higher than CF₃ | Baseline | Lower than CF₃ |
| Hammett Constant (σ_meta) | ~0.61 | 0.43 | 0.34 |
| Diagnostic IR Band (cm⁻¹) | 810–850 (S–F stretch) | 1100–1300 (C–F stretch) | 1000–1100 (C–F stretch) |
| ¹⁹F NMR Signature | AB₄ System (Quintet + Doublet) | Singlet | Singlet |
Spectroscopic Fingerprinting: The Analytical Core
The structural validation of 3-Chloro-5-(pentafluorosulfur)phenol relies heavily on identifying the unique spectroscopic signatures of the –SF₅ group, which differ fundamentally from carbon-bound fluorine.
FT-IR Spectroscopy: The S–F Fingerprint
The harmonic oscillator model (Hooke's Law) dictates that a heavier reduced mass results in a lower vibrational frequency. Because the sulfur atom (~32 amu) is significantly heavier than carbon (~12 amu), and the S–F bond is longer than the C–F bond, the stretching frequencies are dramatically shifted. While C–F bonds exhibit intense, broad stretching bands in the 1100–1300 cm⁻¹ region, the S–F stretch is pushed down into the fingerprint region. The –SF₅ group is characterized by intense, sharp absorption bands typically observed at 840 cm⁻¹ and 813 cm⁻¹ .
¹⁹F NMR Spectroscopy: The AB₄ Spin System
The most definitive proof of an intact –SF₅ group is its ¹⁹F NMR spectrum. Unlike the –CF₃ group, which presents as a simple singlet due to its three magnetically equivalent fluorines, the –SF₅ group contains two distinct fluorine environments: one axial fluorine and four equatorial fluorines.
This creates a classic AB₄ spin system . The axial fluorine splits into a diagnostic quintet (due to coupling with the four equatorial fluorines), while the four equatorial fluorines appear as a doublet. The scalar coupling constant (
Self-Validating Experimental Protocols
To ensure scientific integrity and prevent mischaracterization (e.g., confusing an –SF₅ product with unreacted –CF₃ precursors or degradation products), the following step-by-step methodologies must be employed.
Protocol A: ATR-FTIR Fingerprint Validation
Causality: ATR-FTIR allows for the rapid, non-destructive analysis of neat solid samples, preventing solvent-induced band shifting.
-
Preparation: Clean the ATR crystal (Diamond or ZnSe) with HPLC-grade isopropanol. Collect a background spectrum to establish the baseline.
-
Sample Loading: Deposit 1–2 mg of neat 3-Chloro-5-(pentafluorosulfur)phenol onto the center of the crystal. Apply consistent, firm pressure using the anvil to ensure optimal optical contact.
-
Acquisition: Acquire the spectrum from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (minimum of 32 scans to maximize signal-to-noise ratio).
-
Self-Validation Step: First, inspect the 1100–1300 cm⁻¹ region. The absence of a massive, broad absorption band here confirms no –CF₃ contamination. Next, validate the product by confirming the presence of two sharp, highly intense peaks at ~840 cm⁻¹ and ~813 cm⁻¹ (the S–F stretching modes).
Protocol B: ¹⁹F NMR Spin-System Verification
Causality: Utilizing a fluorinated internal standard ensures accurate chemical shift referencing, which is critical since –SF₅ resonances appear far downfield compared to standard organofluorines.
-
Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of anhydrous CDCl₃. Add 0.05% v/v trichlorofluoromethane (CFCl₃) as an internal standard (referenced to 0.0 ppm).
-
Acquisition: Acquire the ¹⁹F NMR spectrum at 376 MHz (on a standard 400 MHz ¹H magnet) using a single-pulse sequence. Proton decoupling is optional but recommended to remove minor through-space F–H couplings from the aromatic ring.
-
Self-Validation Step: Locate the diagnostic AB₄ pattern. Identify the quintet for the axial fluorine (typically between +60 to +85 ppm) and the doublet for the equatorial fluorines (+40 to +65 ppm). Calculate the coupling constant (
). A value of ~150 Hz definitively validates the intact octahedral geometry of the sulfur center.
Analytical Workflow Diagram
The following logical workflow illustrates the orthogonal spectroscopic routing required to differentiate the –SF₅ target from its –CF₃ analog.
Orthogonal spectroscopic workflow for differentiating SF5 and CF3 phenol derivatives.
References
-
Environmental properties of pentafluorosulfanyl compounds Source: Oxford Academic (Environmental Toxicology and Chemistry) URL:[Link]
-
The Supramolecular Structural Chemistry of Pentafluorosulfanyl and Tetrafluorosulfanylene Compounds Source: D-NB (Deutsche Nationalbibliothek) / Chemistry A European Journal URL:[Link]
-
Azulenes with aryl substituents bearing pentafluorosulfanyl groups: synthesis, spectroscopic and halochromic properties Source: CORE / Organic & Biomolecular Chemistry URL:[Link]
Sources
Comparative hydrolysis rates of SF5 phenols versus trifluoromethyl phenols
Executive Summary
In medicinal chemistry, the bioisosteric replacement of the trifluoromethyl group (
While both groups are generally considered robust, 4-trifluoromethylphenol is hydrolytically unstable under physiological conditions (pH 7.4, 37°C), undergoing spontaneous defluorination to form toxic quinone methide intermediates. In stark contrast, 4-pentafluorosulfanylphenol exhibits superior hydrolytic resistance , maintaining structural integrity under identical and even harsher conditions.
This guide details the mechanistic divergence between these two fluorinated motifs, providing experimental protocols to validate stability in your specific scaffold.
Physicochemical & Electronic Comparison
To understand the stability difference, we must first quantify the electronic and steric environments. The
Table 1: Comparative Electronic and Steric Properties
| Property | Trifluoromethyl Phenol ( | Pentafluorosulfanyl Phenol ( | Impact on Stability |
| Hammett Constant ( | 0.54 | 0.68 | |
| Inductive Effect ( | 0.39 | 0.55 | Stronger inductive pull stabilizes the phenolate anion. |
| Acidity (pKa) | ~8.68 | ~7.8 – 8.2 (Est.)* | Lower pKa makes the |
| Steric Volume | ~21 ų | ~39 ų | |
| Lipophilicity ( | 0.88 | 1.23 |
*Note: The higher electron-withdrawing power of
Hydrolytic Stability Analysis
The Liability of Trifluoromethyl Phenols
It is a common misconception that aryl-
-
Condition: Neutral pH (phosphate buffer, pH 7.4) at mild temperatures (37°C).[1]
-
Mechanism: The phenolate anion pushes electron density into the ring, eliminating a fluoride ion to form a highly reactive Quinone Methide (QM) intermediate.
-
Outcome: The QM reacts rapidly with water to form hydroxybenzoic acid (degradation) or, more dangerously in a biological context, alkylates proteins (toxicity).
-
Kinetic Data: 2-trifluoromethylphenol has a half-life (
) of ~6.9 hours at 37°C. 4-trifluoromethylphenol follows a similar degradation pathway.
The Robustness of SF5 Phenols
The
-
Bond Strength: The S-F bond is hypervalent and sterically protected by the four equatorial fluorine atoms.
-
Mechanistic Blockade: Forming a "thio-quinone methide" analogue would require the sulfur atom to adopt a highly unfavorable geometry and oxidation state.
-
Result:
-phenols remain intact in boiling aqueous base and acid, making them ideal for drug candidates requiring high metabolic stability.
Mechanistic Pathway Diagram
The following diagram contrasts the degradation pathway of the
Caption: Comparative degradation pathways. The CF3-phenol undergoes fluoride elimination to a reactive quinone methide, while the SF5-phenol remains inert.
Experimental Protocols for Stability Validation
Do not rely solely on literature values. If your scaffold contains a
Protocol A: Accelerated Hydrolysis Stress Test
Objective: Determine
-
Buffer Preparation: Prepare 50 mM Phosphate Buffer (pH 7.4).
-
Stock Solution: Dissolve test compound in acetonitrile (ACN) to 10 mM.
-
Incubation:
-
Mix 990 µL Buffer + 10 µL Stock (Final conc: 100 µM).
-
Incubate in a thermomixer at 37°C .
-
Optional Stress: For rapid screening, run a parallel sample at 60°C .
-
-
Sampling: Aliquot 100 µL at
hours. -
Quenching: Add 100 µL cold ACN (stops reaction and precipitates proteins if present).
-
Analysis:
-
HPLC/UPLC: Monitor disappearance of parent peak and appearance of more polar species (benzoic acid derivatives).
-
19F-NMR (Gold Standard): If concentration permits (e.g., 500 µM), monitor the shift.
- signal: ~ -62 ppm (disappears).
-
Fluoride ion (
) signal: ~ -119 ppm (appears). - signal: Doublet ~ +84 ppm / Quintet ~ +63 ppm (remains constant).
-
Protocol B: Fluoride Release Assay (High Sensitivity)
Since the first step of degradation releases
-
Incubation: Incubate compound (100 µM) in Tris buffer (pH 7.5) for 24 hours.
-
Detection: Use a Fluoride-Selective Electrode (ISE) or a colorimetric fluoride reagent (e.g., Lanthanum/Alizarin Complexone).
-
Validation:
-
Positive Control: 4-trifluoromethylphenol (expect high
). -
Negative Control: 4-pentafluorosulfanylphenol (expect near-zero
).
-
Decision Matrix for Drug Design
When to choose
| Design Requirement | Recommended Group | Rationale |
| Metabolic Stability | SF5 | Resists P450 oxidation and hydrolytic defluorination. |
| Covalent Inhibition | CF3 (with caution) | The quinone methide can be exploited for targeted covalent binding (risk of off-target toxicity). |
| Lipophilicity | SF5 | Higher LogP allows better membrane penetration if solubility is managed. |
| Steric Occlusion | SF5 | Bulky group blocks metabolism at adjacent ring positions (ortho-protection). |
References
-
Thompson, D. C., et al. (2000). Spontaneous hydrolysis of 4-trifluoromethylphenol to a quinone methide and subsequent protein alkylation. Chemico-Biological Interactions. Link
-
Urei, A., et al. (2006).[1][2] Mild hydrolysis of 2-trifluoromethylphenol: kinetics, mechanism and environmental relevance. Chemosphere. Link
-
Savoie, P. R., & Welch, J. T. (2015). Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds. Chemical Reviews. Link
-
Hammett Constants & Acidity: Hansch, C., et al. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. Link
-
Altman, R. A., et al. (2006). Pentafluorosulfanyl-substituted benzenes: A structure-activity relationship study. Journal of Medicinal Chemistry. Link
Sources
Safety Operating Guide
Proper Disposal Procedures: 3-Chloro-5-(pentafluorosulfur)phenol
[1]
Executive Safety Directive
Status: High-Priority Hazardous Waste (Halogenated/Corrosive) Immediate Action: Segregate from general organic waste. Do NOT mix with strong oxidizers or non-halogenated solvents.[1]
This guide outlines the specific disposal and handling protocols for 3-Chloro-5-(pentafluorosulfur)phenol (CAS: 1240257-43-5). Unlike standard phenols, the presence of the pentafluorosulfur (-SF₅) group confers extreme thermal stability and lipophilicity, necessitating specialized incineration parameters to prevent the release of toxic hydrofluoric acid (HF) and sulfur oxides (SOₓ) into the environment.
Chemical Profile & Hazard Assessment
To ensure safe handling, researchers must distinguish this compound from its less stable analogues. The -SF₅ group is often termed "super-trifluoromethyl" due to its high electronegativity and resistance to hydrolysis.
| Property | Specification | Operational Implication |
| Compound Name | 3-Chloro-5-(pentafluorosulfur)phenol | Verify label accuracy before disposal.[2] |
| CAS Number | 1240257-43-5 | Note:[3] Do not confuse with 3-Chloro-5-fluorophenol (CAS 202982-70-5).[4] |
| Molecular Weight | 254.61 g/mol | Heavy halogen content requires robust containment. |
| Functional Groups | Phenol (-OH), Chloride (-Cl), Pentafluorosulfur (-SF₅) | Dual Hazard: Corrosive (Phenol) + HF Precursor (SF₅).[3] |
| Physical State | Solid / Low-melting solid | Dust inhalation risk; absorbents required for liquid melts. |
| Primary Hazards | Skin Corrosion (1B), Eye Damage (1), Aquatic Toxicity | Requires full PPE (Nitrile + Neoprene gloves recommended). |
The "SF₅" Stability Challenge (Scientific Rationale)
Why Standard Disposal Fails: Most organic waste is incinerated at moderate temperatures. However, the S-F bond in the -SF₅ group is exceptionally strong (bond energy ~329-393 kJ/mol) and sterically protected by the fluorine cage.
-
Incomplete Combustion: Standard incineration may fail to fully mineralize the SF₅ moiety, leading to the release of fluorinated organosulfur byproducts.
-
Acid Rain Generation: Upon successful combustion at high temperatures (>1100°C), the fluorine atoms convert to Hydrofluoric Acid (HF) gas.
-
Causality: Therefore, this waste must be directed to facilities equipped with alkaline flue-gas scrubbers. Sending this to a standard fuel-blending facility (cement kiln) without scrubbers is negligent.
Step-by-Step Disposal Protocol
Phase 1: Waste Segregation (The Critical Step)
Do not combine this with "Non-Halogenated" solvents (e.g., Acetone, Methanol). The presence of 5 Fluorines and 1 Chlorine atom per molecule classifies this strictly as Halogenated Organic Waste .
Phase 2: Containerization & Labeling
-
Container Material: High-Density Polyethylene (HDPE) or Glass. Avoid metal containers if the phenol is in solution, as it can corrode metal over time.
-
pH Control: While not strictly required for incineration, ensuring the waste stream is neutral (pH 6-8) prevents immediate corrosion of waste drums. If the phenol is acidic, neutralize with a weak base (Sodium Bicarbonate) before adding to the solvent waste carboy.
Phase 3: Workflow Visualization
The following diagram illustrates the decision logic for segregating this specific compound.
Figure 1: Decision matrix for segregating SF₅-phenol waste.[1][4][5] Note the critical requirement for Halogenated labeling to ensure downstream safety.
Spill Management Protocol
In the event of a spill, the lipophilic nature of the SF₅ group means it will readily penetrate skin and cell membranes. Speed is critical.
-
Evacuate & PPE: Clear the immediate area. Don double nitrile gloves (or Silver Shield® for prolonged contact), lab coat, and safety goggles.
-
Containment:
-
Solids: Do not dry sweep (creates dust). Cover with a wet pad or use a HEPA vacuum if available.
-
Liquids: Surround with an inert absorbent (Vermiculite or Sand). Do not use combustible materials (sawdust/paper towels) as the primary absorbent for phenols.
-
-
Decontamination:
References
-
Accela ChemBio. (2024).[3] Product Data: 3-Chloro-5-(pentafluorosulfur)phenol (CAS 1240257-43-5).[3] Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Management of Halogenated Organic Wastes. Retrieved from [Link]
-
Savoie, P. R., & Welch, J. T. (2015). Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds. Chemical Reviews, 115(2), 1130–1190. (Validating the thermal stability and bond energy of the SF₅ group). Retrieved from [Link]
-
National Institutes of Health (NIH) - PubChem. (2024). Compound Summary: Halogenated Phenols and Safety Data. Retrieved from [Link]
Sources
- 1. Hazardous Waste Manual [ehs.cornell.edu]
- 2. carlroth.com [carlroth.com]
- 3. 1240257-43-5,3-Chloro-5-(pentafluorosulfur)phenol-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 4. fishersci.com [fishersci.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. epa.gov [epa.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
